RV-1729
描述
属性
IUPAC Name |
6-[2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxoquinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39ClN8O5/c1-52-20-18-46(19-21-53-2)33(50)17-5-3-4-10-26-12-9-16-31-34(26)39(51)47(23-28-11-6-7-15-30(28)40)32(44-31)24-48-38-35(37(41)42-25-43-38)36(45-48)27-13-8-14-29(49)22-27/h6-9,11-16,22,25,49H,3,5,17-21,23-24H2,1-2H3,(H2,41,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLOHCIYTDRGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CCCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3Cl)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39ClN8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293915-42-0 | |
| Record name | RV-1729 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293915420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RV-1729 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06H865SCMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RV-1729: A Technical Overview of a Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RV-1729 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key signaling protein implicated in the inflammatory cascades of respiratory diseases. Developed for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD), this compound has demonstrated significant activity in preclinical models by modulating downstream signaling pathways and inhibiting inflammatory responses. This document provides a technical overview of the available preclinical data on the mechanism of action of this compound.
Core Mechanism of Action: Selective PI3Kδ Inhibition
This compound exerts its therapeutic effects through the selective inhibition of the p110δ catalytic subunit of the Class I phosphoinositide 3-kinases (PI3Ks). The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, proliferation, and survival of various immune cells, including lymphocytes and mast cells.
By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. This disruption of the PI3Kδ/Akt signaling pathway is central to the anti-inflammatory effects of this compound.
In Vitro Potency and Selectivity
Biochemical and cell-based assays have been employed to characterize the potency and selectivity of this compound. The available data demonstrates its high affinity for PI3Kδ and selectivity over other PI3K isoforms.
| Target | Assay Type | IC50 (nM) |
| PI3Kδ | Enzyme Assay | 12 |
| PI3Kγ | Enzyme Assay | 24 |
| PI3Kα | Enzyme Assay | 192 |
| Peroxide Production | U937 Cells (PMA-induced) | 1.1 |
| Akt Phosphorylation | THP-1 Cells (MCP-1 stimulated) | 46 |
Table 1: In Vitro Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms and in cellular assays. The data indicates that this compound is a potent inhibitor of PI3Kδ with 2-fold selectivity over PI3Kγ and 16-fold selectivity over PI3Kα.
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the canonical PI3Kδ signaling pathway, which is a critical regulator of immune cell function.
Figure 1: PI3Kδ Signaling Pathway and Inhibition by this compound. This diagram illustrates the activation of PI3Kδ downstream of immune cell receptors, leading to the production of PIP3 and subsequent activation of Akt and mTOR. This compound selectively inhibits PI3Kδ, thereby blocking this pro-inflammatory signaling cascade.
Preclinical Efficacy in Respiratory Models
This compound has demonstrated significant efficacy in murine models of asthma and COPD, where it has been shown to inhibit allergen-induced inflammatory responses. While specific quantitative data from these in vivo studies are not publicly available, the consistent findings point to the potential of PI3Kδ inhibition as a therapeutic strategy for these conditions.
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies on this compound are not available in the public domain. The following are generalized methodologies for the types of assays typically used to characterize PI3K inhibitors.
PI3K Enzyme Inhibition Assay (General Protocol)
A common method to determine the IC50 of a compound against PI3K isoforms is a kinase assay. This typically involves:
-
Reagents : Recombinant human PI3K isoforms (δ, γ, α), PIP2 substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure : The inhibitor (this compound) at various concentrations is incubated with the PI3K enzyme and PIP2/ATP substrate mixture.
-
Detection : The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
Analysis : IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular Akt Phosphorylation Assay (General Protocol)
Western blotting is a standard method to assess the inhibition of Akt phosphorylation in cells.
-
Cell Culture and Stimulation : THP-1 cells are cultured and then stimulated with a pro-inflammatory agent like MCP-1 to induce PI3K signaling.
-
Inhibitor Treatment : Cells are pre-incubated with varying concentrations of this compound before stimulation.
-
Lysis and Protein Quantification : Cells are lysed, and total protein concentration is determined.
-
Western Blotting : Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection and Analysis : The bands are visualized using chemiluminescence, and the ratio of p-Akt to total Akt is quantified to determine the inhibitory effect of this compound.
Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound. This flowchart outlines the typical progression from in vitro characterization of potency and selectivity to in vivo evaluation of efficacy in animal models of disease.
Conclusion
This compound is a potent and selective PI3Kδ inhibitor that has shown promise in preclinical models of respiratory diseases. Its mechanism of action, centered on the inhibition of the PI3Kδ/Akt signaling pathway, provides a strong rationale for its development as a therapeutic agent for asthma and COPD. Further disclosure of detailed preclinical and clinical data will be crucial for a comprehensive understanding of its therapeutic potential.
RV-1729: A Technical Overview of a Potent and Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RV-1729 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and hematological malignancies. This compound has demonstrated significant potential in preclinical and early clinical studies, particularly for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, including available quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to PI3Kδ Inhibition
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in regulating cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in leukocytes, making them attractive targets for immunological and inflammatory disorders.
PI3Kδ is a key mediator of B-cell receptor signaling and is integral to the activation, differentiation, and function of various immune cells. Its inhibition can modulate immune responses and has shown therapeutic promise in B-cell malignancies and inflammatory diseases.
Discovery of this compound
The discovery of this compound stemmed from efforts to identify potent and selective small molecule inhibitors of PI3Kδ. The core chemical scaffold of this compound is a pyrazolopyrimidine derivative, a class of compounds known for their kinase inhibitory activity. Through structure-activity relationship (SAR) studies, this compound was optimized for high potency against PI3Kδ while maintaining selectivity over other PI3K isoforms.
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary, the general synthesis of pyrazolopyrimidine derivatives involves a multi-step process. A representative synthetic approach is outlined below, based on established chemical literature for this class of compounds.[4][5][6][7]
General Synthesis Scheme for Pyrazolopyrimidine Core:
A common method for constructing the pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of a substituted pyrazole with a suitable three-carbon synthon.
-
Step 1: Synthesis of a 5-aminopyrazole derivative. This is often achieved by reacting a β-ketonitrile with a hydrazine derivative.
-
Step 2: Cyclization to form the pyrazolopyrimidine ring. The 5-aminopyrazole is then reacted with a one-carbon source, such as formic acid or a derivative, to form the pyrimidine ring. Alternatively, a pre-formed pyrimidine ring can be fused to the pyrazole.
-
Step 3: Functionalization of the pyrazolopyrimidine core. Subsequent reactions are performed to introduce the specific substituents found on this compound at the desired positions. This may involve nucleophilic aromatic substitution, cross-coupling reactions, or other standard organic transformations to build the final molecule.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of PI3Kδ. Its inhibitory activity is primarily measured by its ability to block the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 12 | - |
| PI3Kγ | ~24 | 2-fold |
| PI3Kα | ~192 | 16-fold |
| PI3Kβ | Not reported | Not reported |
Data sourced from publicly available information.[1]
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, based on standard practices in drug discovery, the following general methodologies are likely to have been employed.
PI3K Enzymatic Assay (General Protocol)
Objective: To determine the in vitro potency (IC50) of this compound against PI3K isoforms.
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a detectable signal (e.g., luminescence or fluorescence).
Materials:
-
Recombinant human PI3K isoforms (δ, γ, α, β)
-
PIP2 substrate
-
ATP
-
Assay buffer (containing MgCl2, DTT, etc.)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the PI3K enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a pre-determined time at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for a specific time at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays (General Protocol)
Objective: To assess the cellular potency of this compound in inhibiting the PI3Kδ signaling pathway.
Principle: This can be measured by quantifying the phosphorylation of downstream targets like AKT in a relevant cell line (e.g., a B-cell lymphoma line or a leukocyte cell line).
Materials:
-
A suitable cell line with active PI3Kδ signaling (e.g., SU-DHL-6)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., anti-IgM for B-cells)
-
Lysis buffer
-
Antibodies for Western blotting or ELISA (e.g., anti-phospho-AKT, anti-total-AKT)
-
Detection reagents
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of this compound or vehicle for a specific duration.
-
Stimulate the cells to activate the PI3Kδ pathway.
-
Lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated AKT and total AKT using Western blotting or ELISA.
-
Normalize the phosphorylated AKT signal to the total AKT signal.
-
Determine the IC50 value of this compound for the inhibition of AKT phosphorylation.
Pharmacokinetics
This compound has been evaluated in Phase 1 clinical trials in healthy volunteers and patients with asthma, where it was administered via inhalation.[2][3] These studies aimed to assess the safety, tolerability, and pharmacokinetic profile of single and repeat doses of this compound.[2][3] While specific pharmacokinetic parameters from these studies are not publicly detailed, the trials were designed to understand the absorption, distribution, metabolism, and excretion of the inhaled drug.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the catalytic activity of PI3Kδ. This prevents the conversion of PIP2 to PIP3 at the cell membrane. The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent cascade of events ultimately modulates cellular processes such as cell survival, proliferation, and inflammatory responses.
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
This compound Discovery and Development Workflow
The discovery and preclinical development of a selective kinase inhibitor like this compound typically follows a structured workflow.
Caption: A generalized workflow for the discovery and development of this compound.
Conclusion
This compound is a potent and selective PI3Kδ inhibitor with a promising therapeutic profile for inflammatory respiratory diseases. Its development highlights the potential of targeting specific PI3K isoforms to achieve therapeutic benefit while potentially minimizing off-target effects. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in its target patient populations. While detailed proprietary information on its synthesis and specific experimental protocols remains confidential, this guide provides a comprehensive overview based on publicly available data and established scientific principles in drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
Early Preclinical Studies on the Biological Activity of RV-1729: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
RV-1729 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/Akt signaling pathway.[1][2] Early research into its biological activity has demonstrated its potential as a targeted anti-inflammatory agent, particularly for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive overview of the initial preclinical findings, including quantitative biological data, a description of the core signaling pathway, and an outline of the early experimental approaches.
Quantitative Biological Data
The initial preclinical evaluation of this compound revealed its high potency and selectivity for PI3Kδ. The following tables summarize the key in vitro activity data that has been publicly disclosed.
In Vitro Enzymatic and Cellular Activity of this compound
| Parameter | Value | Description |
| PI3Kδ IC50 | 12 nM | The half-maximal inhibitory concentration against the PI3Kδ enzyme, indicating high potency.[1][2] |
| Selectivity vs. PI3Kγ | 2-fold | This compound is 2 times more selective for PI3Kδ than for the gamma isoform.[1][2] |
| Selectivity vs. PI3Kα | 16-fold | This compound is 16 times more selective for PI3Kδ than for the alpha isoform.[1][2] |
| PMA-induced Peroxide Production IC50 | 1.1 nM | The half-maximal inhibitory concentration in a cellular assay using U937 cells, measuring the inhibition of phorbol 12-myristate 13-acetate-stimulated reactive oxygen species production.[1] |
| MCP-1-stimulated pAkt IC50 | 46 nM | The half-maximal inhibitory concentration for the phosphorylation of Akt in THP-1 cells stimulated with monocyte chemoattractant protein-1, demonstrating downstream pathway inhibition.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the PI3Kδ enzyme, a critical component of the PI3K/Akt signaling cascade. This pathway is a central regulator of various cellular processes, including cell growth, proliferation, survival, and inflammation. In immune cells, the activation of PI3Kδ is particularly important for their function.
The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While detailed experimental protocols from the primary literature are not publicly available at this time, the following outlines are based on the information disclosed in early study summaries.
PI3Kδ Enzymatic Assay
A biochemical assay was likely employed to determine the in vitro potency of this compound against the PI3Kδ enzyme. A common method for this is a kinase assay that measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the PIP3 production.
Cellular Assays
-
PMA-induced Peroxide Production in U937 Cells: This assay assesses the effect of this compound on the oxidative burst in a human monocytic cell line.
-
Cell Line: U937.
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA).
-
Endpoint: Measurement of hydrogen peroxide production, likely using a fluorescent probe.
-
Method: U937 cells are pre-incubated with varying concentrations of this compound before being stimulated with PMA. The subsequent production of reactive oxygen species is quantified to determine the IC50.
-
-
MCP-1-stimulated Akt Phosphorylation in THP-1 Cells: This assay measures the downstream effect of PI3Kδ inhibition on a key signaling node, Akt.
-
Cell Line: THP-1.
-
Stimulant: Monocyte Chemoattractant Protein-1 (MCP-1).
-
Endpoint: Quantification of phosphorylated Akt (pAkt).
-
Method: THP-1 cells are treated with different concentrations of this compound prior to stimulation with MCP-1. The levels of pAkt are then measured, typically by Western blot or a plate-based immunoassay, to calculate the IC50.
-
The diagram below depicts a generalized workflow for the cellular assays.
Caption: Generalized workflow for the in vitro cellular assays of this compound.
In Vivo Studies
Early in vivo studies have been reported to show that this compound significantly inhibits allergen-induced responses in murine models of asthma and COPD.[1] However, specific quantitative data and detailed experimental protocols for these animal studies are not yet available in the public domain. These studies would have likely involved the administration of this compound to animal models of allergic asthma or COPD, followed by the assessment of inflammatory markers, lung function, and cellular infiltration in the airways.
Summary
The early preclinical data for this compound characterize it as a potent and selective inhibitor of PI3Kδ. Its ability to suppress key cellular functions in inflammatory cells at nanomolar concentrations, combined with its efficacy in animal models of respiratory disease, underscores its potential as a therapeutic agent. Further publication of detailed preclinical and clinical data will provide a more complete understanding of its biological profile and therapeutic utility.
References
RV-1729: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RV-1729 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the signaling pathways that regulate immune and inflammatory responses. Developed by RespiVert, a subsidiary of Janssen, this compound has been investigated as a potential therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical development of this compound. Detailed experimental protocols and a proposed signaling pathway are also presented to facilitate further research and development of this and similar targeted therapies.
Chemical Structure and Properties
This compound is a complex synthetic organic molecule with the molecular formula C39H39ClN8O5 and a molecular weight of 735.23 g/mol .[1] Its chemical structure is characterized by a multi-ring system, which is crucial for its specific interaction with the PI3Kδ enzyme.
| Property | Value | Reference |
| Molecular Formula | C39H39ClN8O5 | [1] |
| Molecular Weight | 735.23 g/mol | [1] |
| Canonical SMILES | COCCN(CCOC)C(=O)CCCC#Cc1cccc2c1c(=O)n(Cc1ccccc1Cl)c(Cn1c2c(c(-c3cccc(O)c3)n1)c(N)ncn2)n2 | [1] |
| InChIKey | UBLOHCIYTDRGJH-UHFFFAOYSA-N | [1] |
| IUPAC Name | 6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide |
Mechanism of Action and Signaling Pathway
This compound functions as a highly potent and selective inhibitor of PI3Kδ. The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit of the PI3Kδ enzyme. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade.
The PI3Kδ isoform is predominantly expressed in hematopoietic cells, including lymphocytes, mast cells, neutrophils, and eosinophils, which are key players in the inflammatory processes of asthma and COPD. By inhibiting PI3Kδ, this compound effectively dampens the downstream signaling cascade, leading to the suppression of various cellular functions integral to the inflammatory response.
PI3Kδ Signaling Pathway in Inflammatory Airway Disease
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of inflammatory airway diseases. Upon activation by various stimuli such as allergens, pathogens, or pro-inflammatory cytokines, upstream receptors (e.g., receptor tyrosine kinases, G-protein coupled receptors) recruit and activate PI3Kδ. This leads to the production of PIP3, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to:
-
Cell Proliferation and Survival: Promotion of the survival and proliferation of inflammatory cells.
-
Cell Activation and Degranulation: Triggering the release of inflammatory mediators (e.g., histamine, cytokines, chemokines) from mast cells and other immune cells.
-
Chemotaxis: Directing the migration of inflammatory cells to the site of inflammation in the airways.
-
Antibody Production: Involvement in B-cell activation and antibody production.
This compound, by blocking the initial step of this cascade, effectively mitigates these downstream inflammatory events.
References
The Role of PI3Kδ in Activated PI3Kδ Syndrome (APDS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated PI3Kδ Syndrome (APDS), also known as p110δ-activating mutation causing senescent T cells, lymphadenopathy, and immunodeficiency (PASLI), is a rare primary immunodeficiency disorder.[1][2][3] It is caused by gain-of-function mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K), or loss-of-function mutations in the PIK3R1 gene, which encodes the p85α regulatory subunit.[4][5][6] These mutations lead to hyperactivation of the PI3Kδ signaling pathway, primarily affecting immune cells and resulting in a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[2][3][7][8][9] This technical guide provides an in-depth overview of the role of PI3Kδ in APDS, focusing on the underlying molecular mechanisms, key experimental findings, and the therapeutic rationale for targeting PI3Kδ.
The PI3Kδ Signaling Pathway
The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[10][11] The class IA PI3Ks, which include PI3Kδ, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5][7][12] PI3Kδ is predominantly expressed in leukocytes, highlighting its critical role in the immune system.[7]
Upon activation by various cell surface receptors, including B-cell and T-cell receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a range of substrates, leading to the activation of the mTOR pathway and the inhibition of the FOXO1 transcription factor.[2][10] This signaling cascade is essential for normal lymphocyte development, activation, and function.[11]
In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1 lead to constitutive activation of PI3Kδ, resulting in excessive PIP3 production and downstream signaling.[5][6] This hyperactivation disrupts normal lymphocyte homeostasis, leading to the characteristic immunodeficiency and immune dysregulation seen in patients.[2][3][13]
Consequences of PI3Kδ Hyperactivation in APDS
The overactive PI3Kδ pathway in APDS leads to a range of immunological abnormalities:
-
B-Cell Defects: Patients with APDS exhibit impaired B-cell development and function.[14][15] This includes reduced numbers of mature B cells, an accumulation of transitional B cells, and defects in immunoglobulin class switching, leading to hypogammaglobulinemia and impaired antibody responses to vaccines and infections.[15]
-
T-Cell Dysregulation: The T-cell compartment is also significantly affected, with a decrease in naïve T cells and an accumulation of senescent, terminally differentiated effector T cells.[2][3] This leads to impaired T-cell help for B cells and a compromised ability to control viral infections, particularly with herpesviruses like Epstein-Barr virus (EBV) and cytomegalovirus (CMV).[2][3][13]
-
Lymphoproliferation: The increased proliferation and survival signals driven by hyperactive PI3Kδ contribute to the development of benign lymphoproliferation, including lymphadenopathy and splenomegaly.[7] This chronic immune activation also increases the risk of developing B-cell lymphomas.[2][3]
-
Autoimmunity: The breakdown in immune tolerance due to dysfunctional B and T cells can lead to autoimmune manifestations, such as autoimmune cytopenias.[2]
Therapeutic Targeting of PI3Kδ: Leniolisib
The central role of PI3Kδ hyperactivation in the pathophysiology of APDS makes it a prime therapeutic target. Leniolisib (Joenja®) is a selective PI3Kδ inhibitor that has been approved for the treatment of APDS in patients 12 years of age and older.[1]
Mechanism of Action
Leniolisib selectively inhibits the delta isoform of PI3K, with significantly lower activity against the alpha, beta, and gamma isoforms.[6][16] By blocking the catalytic activity of PI3Kδ, leniolisib reduces the production of PIP3 and dampens the downstream signaling cascade, including the phosphorylation of Akt.[16][17][18] This helps to normalize immune cell function and ameliorate the clinical manifestations of APDS.[1][16]
Clinical Efficacy of Leniolisib
Clinical trials have demonstrated the efficacy of leniolisib in treating patients with APDS. The key findings from a phase 3, randomized, placebo-controlled trial are summarized below.[19][20][21]
Table 1: Efficacy of Leniolisib in a Phase 3 Clinical Trial
| Endpoint | Leniolisib (n=21) | Placebo (n=10) | p-value |
| Change from Baseline in Index Lymph Node Size (log10 SPD) | |||
| Adjusted Mean Change | -0.25 | -0.12 | 0.0006[19][20][22][23] |
| Change from Baseline in Percentage of Naïve B Cells | |||
| Adjusted Mean Change | 37.30 | -1.1 to -16.5 | 0.0002[19][20][22][23][24] |
| Change from Baseline in Spleen Volume (cm³) | |||
| Adjusted Mean Difference | -186 | - | 0.0020[19][20] |
| Reduction in Lymph Node Size | 62.7% | 5% | N/A[6][16] |
| Reduction in Spleen Volume | 37.6% | N/A | N/A[6][16] |
*SPD: Sum of the product of the perpendicular diameters. Data from Rao et al., Blood, 2023.[19][20][21][23]
These data demonstrate that leniolisib significantly reduces lymphoproliferation (as measured by lymph node and spleen size) and improves immune reconstitution (as indicated by the increase in naïve B cells) in patients with APDS.[7][9][19] Long-term open-label extension studies have shown that these improvements are durable.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PI3Kδ function and the effects of its inhibition in the context of APDS.
PI3Kδ Activity Assay
This protocol describes a general method for measuring PI3Kδ kinase activity, which can be adapted for screening inhibitors. Commercial kits are also available for this purpose.[25][26][27][28][29]
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kδ phosphorylates its lipid substrate, PIP2, using ATP. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the PI3Kδ activity.[25][28]
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay reagents (or similar)
-
White 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare the kinase reaction buffer and dilute the PI3K lipid substrate and ATP to the desired concentrations.
-
Dilute the recombinant PI3Kδ enzyme in the prepared reaction buffer/lipid substrate mixture.
-
To test inhibitors, add the compound or vehicle (e.g., DMSO) to the wells of the assay plate.
-
Add the enzyme/lipid mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.
-
Read the luminescence on a plate reader. The signal is proportional to the PI3Kδ activity.
Lymphocyte Immunophenotyping by Flow Cytometry
This protocol outlines the general steps for immunophenotyping of peripheral blood mononuclear cells (PBMCs) to assess different lymphocyte populations, which is crucial for monitoring disease progression and treatment response in APDS.[30]
Principle: Fluorochrome-conjugated antibodies specific for cell surface markers are used to identify and quantify different lymphocyte subsets (e.g., naïve B cells, transitional B cells, senescent T cells) using a flow cytometer.
Materials:
-
PBMCs isolated from whole blood (e.g., by Ficoll-Paque density gradient centrifugation)
-
Fluorochrome-conjugated antibodies against markers such as CD19, CD27, CD10, CD4, CD8, PD-1, CD57, etc.
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
12x75 mm flow cytometry tubes or 96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood.
-
Aliquot 1-2 million cells per tube or well.
-
Wash the cells with staining buffer.
-
Resuspend the cells in a small volume of staining buffer and add the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the cells in staining buffer for acquisition on the flow cytometer.
-
Acquire the samples and analyze the data using appropriate software to quantify the different lymphocyte populations.
T-Cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[31][32][33][34][35]
Principle: CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation over several generations by flow cytometry.
Materials:
-
Isolated T cells or PBMCs
-
CFSE staining solution
-
Cell culture medium
-
T-cell mitogen (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)
-
Flow cytometer
Procedure:
-
Resuspend isolated T cells or PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE staining solution to the cell suspension at the desired final concentration (typically 1-5 µM).
-
Incubate for 10-20 minutes at 37°C.
-
Quench the staining reaction by adding 5-10 volumes of complete cell culture medium.
-
Wash the cells twice with complete medium.
-
Plate the CFSE-labeled cells in a culture plate and stimulate with a T-cell mitogen.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details a common method for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][36][37][38]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[36]
Materials:
-
Cell suspension
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
The identification of PI3Kδ hyperactivation as the underlying cause of APDS has been a significant advancement in the field of primary immunodeficiencies. This understanding has paved the way for the development of targeted therapies, such as the selective PI3Kδ inhibitor leniolisib, which has shown considerable promise in correcting the immune dysregulation and improving the clinical outcomes for patients with this debilitating disease. Further research into the intricate roles of PI3Kδ in immune cell function will continue to provide valuable insights for the development of novel therapeutic strategies for APDS and other immune-related disorders.
References
- 1. Leniolisib - Wikipedia [en.wikipedia.org]
- 2. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Interim Analysis: Open-Label Extension Study of Leniolisib for Patients with APDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 7. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]
- 8. Gain of Function Mutations of PIK3CD as a Cause of Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3Kδ inhibitor leniolisib improves symptoms in patients with APDS/PASLI - Medical Conferences [conferences.medicom-publishers.com]
- 10. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K Signaling in B Cell and T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activating mutations in PIK3CD disrupt the differentiation and function of human and murine CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Genetic defects in PI3Kδ affect B-cell differentiation and maturation leading to hypogammaglobulineamia and recurrent infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Leniolisib phosphate? [synapse.patsnap.com]
- 18. Leniolisib | C21H25F3N6O2 | CID 57495353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
- 22. medjournal360.com [medjournal360.com]
- 23. Pharming announces publication of data from Phase 3 Study of leniolisib in patients with APDS in ASH's Blood - BioSpace [biospace.com]
- 24. A randomised, placebo-controlled, phase III trial of leniolisib in activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS): Adolescent and adult subgroup analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. PI3K (p110δ/p85α) Protocol [promega.jp]
- 26. sigmaaldrich.cn [sigmaaldrich.cn]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. promega.es [promega.es]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. kumc.edu [kumc.edu]
- 31. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mucosalimmunology.ch [mucosalimmunology.ch]
- 33. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 34. agilent.com [agilent.com]
- 35. researchgate.net [researchgate.net]
- 36. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 37. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 38. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
RV-1729: An In-depth Analysis of its Selectivity Profile Against PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of RV-1729, a potent inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3K). A detailed examination of its activity against all Class I PI3K isoforms is presented, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to this compound and the PI3K Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and inflammatory conditions. The Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[1] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct tissue distribution and non-redundant physiological roles.[1][3] This isoform specificity has been a key driver in the development of targeted inhibitors to achieve therapeutic efficacy while minimizing off-target effects.
This compound has emerged as a potent and selective inhibitor of the PI3Kδ isoform.[4][5][6] Its mechanism of action involves the inhibition of the catalytic activity of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This blockade of PIP3 production leads to the downstream inactivation of effectors such as Akt, ultimately impacting cell signaling cascades that regulate immune and inflammatory responses.[4][5]
Biochemical Selectivity Profile of this compound
The inhibitory activity of this compound against the four Class I PI3K isoforms has been characterized through biochemical assays. The compound demonstrates high potency for PI3Kδ with an IC50 value of 12 nM.[4][5][6] Its selectivity is pronounced when compared to other isoforms, exhibiting a 2-fold higher selectivity for PI3Kδ over PI3Kγ and a 16-fold greater selectivity over PI3Kα.[4][5][6]
| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kα | ~192 | 16 |
| PI3Kβ | Not Reported | Not Reported |
| PI3Kγ | ~24 | 2 |
| PI3Kδ | 12 | 1 |
Note: IC50 values for PI3Kα and PI3Kγ are calculated based on the reported selectivity ratios against the PI3Kδ IC50 of 12 nM.
Cellular Activity of this compound
The inhibitory effect of this compound has also been demonstrated in cellular contexts. In a key experiment, this compound was shown to inhibit the phosphorylation of Akt in THP-1 cells stimulated with monocyte chemoattractant protein-1 (MCP-1), with an IC50 of 46 nM.[4] This demonstrates the ability of this compound to engage and inhibit the PI3K pathway within a cellular environment. Additionally, this compound has been shown to inhibit phorbol 12-myristate 13-acetate (PMA)-induced peroxide production in U937 cells with an IC50 of 1.1 nM.[4]
Experimental Protocols
Biochemical Isoform Selectivity Assay (Representative Protocol)
The determination of the half-maximal inhibitory concentration (IC50) of this compound against the different PI3K isoforms is typically performed using an in vitro kinase assay. A common method, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.
-
Adenosine triphosphate (ATP).
-
This compound compound at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Assay buffer (containing appropriate salts, DTT, and BSA).
-
384-well assay plates.
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the respective recombinant PI3K isoform, and the PIP2 substrate.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Akt Phosphorylation Assay in THP-1 Cells
This assay measures the ability of this compound to inhibit the PI3K pathway in a cellular context by quantifying the phosphorylation of a key downstream effector, Akt.
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Monocyte Chemoattractant Protein-1 (MCP-1).
-
This compound compound at various concentrations.
-
Lysis buffer.
-
Phospho-Akt (Ser473) and total Akt antibodies.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye).
-
Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader).
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Starve the cells in serum-free medium for a few hours before the experiment.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with MCP-1 to activate the PI3K pathway.
-
After a short incubation period (e.g., 10-15 minutes), lyse the cells.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated Akt (p-Akt) and total Akt using an immunoassay method such as Western blotting or an ELISA-based assay.
-
For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
-
Calculate the IC50 value by plotting the percentage of inhibition of Akt phosphorylation against the logarithm of the this compound concentration.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Determining PI3K Inhibitor Selectivity
Caption: A typical workflow for characterizing the selectivity of a PI3K inhibitor.
Conclusion
This compound is a potent and selective inhibitor of the PI3Kδ isoform, with a clear selectivity profile over other Class I PI3K isoforms, particularly PI3Kα. Its ability to inhibit the PI3K pathway in both biochemical and cellular assays underscores its potential as a valuable research tool and a candidate for further therapeutic development, especially in the context of diseases driven by aberrant PI3Kδ signaling, such as certain hematological malignancies and inflammatory disorders. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors | MDPI [mdpi.com]
- 4. This compound |CAS:1293915-42-0 Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RV1729 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Foundational Research on RV-1729: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
RV-1729 is a novel investigational compound developed by RespiVert Ltd., a subsidiary of Johnson & Johnson, for the potential treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide synthesizes the available information on the foundational research of this compound, focusing on its development as a research tool and its progression into clinical evaluation. It is important to note that detailed preclinical data, including specific mechanism of action, in-depth signaling pathways, and comprehensive experimental protocols, are not extensively available in the public domain, likely due to the proprietary nature of the compound's development. This guide is based on information from clinical trial registries and public announcements.
Clinical Development Program
This compound has been the subject of several clinical trials designed to assess its safety, tolerability, and pharmacokinetic profile. These studies have been conducted in healthy volunteers and in patients with asthma and COPD.
Table 1: Summary of Publicly Registered Clinical Trials for this compound
| Trial Identifier | Title | Status | Population | Key Objectives |
| NCT01813084 | A Study to Investigate the Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of RV1729 | Information not available | Healthy Volunteers and Asthma Patients | Investigate safety, tolerability, and pharmacokinetics of single and repeat doses. |
| NCT02140320 | A Study to Investigate the Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of RV1729 for up to 28 Days | Information not available | Healthy Volunteers and Asthma Patients | Investigate safety, tolerability, and pharmacokinetics of single and repeat doses for up to 28 days. |
Putative Therapeutic Rationale
While the precise molecular target and mechanism of action of this compound have not been publicly disclosed, its development by RespiVert, a company focused on inhaled therapies for pulmonary diseases, suggests a targeted approach to airway inflammation and bronchoconstriction. The company's other pipeline candidates, such as RV-568 and RV-1088, have been described as narrow-spectrum kinase inhibitors. It is plausible that this compound also functions as a kinase inhibitor, targeting specific signaling pathways implicated in the pathophysiology of asthma and COPD.
Postulated Signaling Pathway and Experimental Workflow
Given the therapeutic focus on inflammatory airway diseases, a hypothetical signaling pathway that this compound might modulate is presented below. This is a generalized representation of inflammatory signaling in airway epithelial cells and is not based on specific published data for this compound.
Caption: Hypothetical signaling cascade for this compound's anti-inflammatory effect.
The experimental workflow to characterize a compound like this compound would typically involve a series of in vitro and in vivo studies. A generalized workflow is depicted below.
Caption: A typical drug discovery and development workflow.
Conclusion
This compound represents a targeted therapeutic approach for prevalent respiratory diseases. While the publicly available information is limited to high-level clinical trial data, it underscores the compound's progression through the early stages of clinical development. A comprehensive understanding of its utility as a research tool and its full therapeutic potential awaits the disclosure of detailed preclinical and clinical data. The information presented here serves as a foundational overview for researchers and professionals in the field of drug development. Further insights will likely emerge from future publications and conference presentations by the developing company.
References
Preliminary In Vitro Investigation of RV-1729: A Methodological Overview
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "RV-1729." The following guide is a representative whitepaper constructed to fulfill the user's request for a detailed technical document, using plausible methodologies and data structures relevant to the preliminary in vitro assessment of a novel therapeutic candidate. The experimental data and specific pathways described herein are illustrative and should not be considered factual results for any existing compound.
This document outlines a structured approach to the initial in vitro characterization of a hypothetical small molecule inhibitor, this compound. It serves as a template for researchers and drug development professionals, detailing essential experiments, data presentation, and the visualization of key biological processes.
Executive Summary
This guide details the foundational in vitro evaluation of this compound, a novel compound of interest. The primary objectives of this preliminary investigation are to ascertain its cytotoxic profile, determine its potency and efficacy against a specific molecular target, and to elucidate its mechanism of action through signaling pathway analysis. The protocols and data presented establish a baseline for further preclinical development.
Cytotoxicity Assessment
The initial step in characterizing any new chemical entity is to determine its effect on cell viability. A standard MTS assay is employed across multiple cell lines to establish the cytotoxic concentration range of this compound.
2.1 Experimental Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat cells with a serial dilution of this compound (0.01 µM to 100 µM) for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize absorbance values to the vehicle control (DMSO) to calculate the percentage of cell viability. The half-maximal cytotoxic concentration (CC50) is determined using a non-linear regression analysis.
2.2 Quantitative Data: Cytotoxicity (CC50)
| Cell Line | Tissue of Origin | CC50 (µM) of this compound |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 85.2 |
| A549 | Human Lung Carcinoma | 92.7 |
| MCF7 | Human Breast Adenocarcinoma | 78.5 |
Table 1: Summary of the half-maximal cytotoxic concentration (CC50) of this compound across various human cell lines after 72 hours of treatment.
Target Engagement & Potency
Following the assessment of cytotoxicity, the next critical step is to determine the potency of this compound against its intended molecular target. For this hypothetical study, we will assume this compound is an inhibitor of the fictional kinase, "Kinase-X."
3.1 Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant Kinase-X, a specific peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (0.1 nM to 50 µM) to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate for 60 minutes at 30°C.
-
Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, typically using a luminescence-based assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
3.2 Quantitative Data: Target Inhibition (IC50)
| Target | Assay Type | IC50 (nM) of this compound |
| Kinase-X | Biochemical Kinase Assay | 15.8 |
| Kinase-Y (Off-target) | Biochemical Kinase Assay | > 10,000 |
| Kinase-Z (Off-target) | Biochemical Kinase Assay | 4,500 |
Table 2: Biochemical potency of this compound against the target kinase (Kinase-X) and two related off-target kinases.
Mechanism of Action: Signaling Pathway Analysis
To understand the functional consequences of target inhibition by this compound, a western blot analysis is performed to probe key downstream signaling proteins.
4.1 Experimental Protocol: Western Blotting
-
Cell Lysis: Treat target-expressing cells with this compound at various concentrations for 24 hours, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein per sample on a 4-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream signaling proteins (e.g., p-ProteinA, ProteinA, p-ProteinB, ProteinB).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for chemiluminescent detection.
-
Densitometry: Quantify band intensities to determine the relative change in protein phosphorylation.
4.2 Visualizing Experimental and Signaling Workflows
To clearly illustrate the logical flow of the preliminary investigation and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Hypothesized signaling cascade modulated by this compound.
Conclusion and Future Directions
The illustrative data presented in this guide establish a clear, albeit hypothetical, in vitro profile for this compound. The compound demonstrates low cytotoxicity in non-target cell lines and potent, selective inhibition of its intended target, Kinase-X. The proposed mechanism of action, inhibition of the Kinase-X pathway leading to decreased cell proliferation and induction of apoptosis, is supported by preliminary signaling studies.
Future in vitro studies would aim to:
-
Confirm the on-target effects in a cellular context using techniques such as cellular thermal shift assays (CETSA).
-
Expand the off-target profiling against a broader panel of kinases.
-
Investigate the potential for drug resistance mechanisms.
This foundational dataset provides the rationale for advancing this compound to more complex cell-based models and subsequent in vivo efficacy studies.
Methodological & Application
Application Notes and Protocols for the Use of RV-1729 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RV-1729 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and also exhibits activity against PI3K gamma (PI3Kγ)[1][2][3]. These kinases are key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for a variety of cellular functions including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of this pathway is implicated in a range of diseases, including cancer, inflammatory disorders, and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. As a selective inhibitor, this compound serves as a valuable tool for investigating the specific roles of PI3Kδ and PI3Kγ in these processes and for the development of targeted therapeutics.
These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory activity and characterize its interaction with PI3Kδ and PI3Kγ.
Quantitative Data Summary
The inhibitory activity of this compound against various PI3K isoforms is summarized in the table below. This data is essential for designing experiments and interpreting results.
| Target Kinase | IC50 (nM) | Selectivity vs. PI3Kδ | Notes |
| PI3Kδ | 12 | - | Potent inhibition of the primary target. |
| PI3Kγ | 24 | 2-fold vs. PI3Kδ | Also shows significant activity against PI3Kγ. |
| PI3Kα | 192 | 16-fold vs. PI3Kδ | Demonstrates good selectivity against the alpha isoform. |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data sourced from MedchemExpress and Probechem Biochemicals[1][2][3].
Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation and downstream signaling events that regulate cellular processes. This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kδ and PI3Kγ, thereby blocking the production of PIP3 and subsequent downstream signaling.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay for PI3Kδ/γ Inhibition by this compound
This protocol describes a common method for determining the IC50 value of this compound for PI3Kδ and PI3Kγ using a luminescence-based assay that measures the amount of ADP produced.
Materials:
-
Recombinant human PI3Kδ or PI3Kγ enzyme
-
Kinase substrate (e.g., phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2))
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the in vitro kinase assay to determine this compound IC50.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
Prepare the kinase reaction mix by adding the PI3K enzyme and substrate to the kinase assay buffer. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for the no-inhibitor control) to the wells of the assay plate.
-
Add the kinase reaction mix to the wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and then measure the light produced by a luciferase reaction.
-
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Controls:
-
No-inhibitor control (0% inhibition): Contains all reaction components including DMSO vehicle but no this compound.
-
No-enzyme control (100% inhibition): Contains all reaction components except the kinase. This serves as the background signal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Contaminated reagents; non-enzymatic ATP hydrolysis. | Use fresh, high-quality reagents. Optimize assay buffer conditions. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration; short incubation time. | Titrate enzyme and substrate concentrations. Optimize incubation time. |
| Poor curve fit for IC50 determination | Inaccurate compound dilutions; inappropriate concentration range. | Carefully prepare serial dilutions. Test a wider range of inhibitor concentrations. |
| Inconsistent results | Pipetting errors; temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation temperatures. |
Conclusion
This compound is a potent and selective inhibitor of PI3Kδ and PI3Kγ, making it an invaluable research tool for dissecting the roles of these kinases in health and disease. The provided protocols offer a robust framework for characterizing the inhibitory activity of this compound in a biochemical setting. Accurate and reproducible data generated from these assays will contribute to a deeper understanding of PI3K signaling and may aid in the development of novel therapeutics.
References
Application Notes and Protocols: RV-1729 for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RV-1729 is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ), two key enzymes involved in the regulation of immune and inflammatory responses.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in murine models of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), where it has been shown to modulate inflammatory cell infiltration.[1][2][3] Notably, in animal models, dual inhibition of PI3Kγ/δ, as achieved by this compound, effectively reduces the proportion of eosinophils and exhibits prolonged lung retention, highlighting its potential for inhaled therapeutic applications.[1]
These application notes provide a detailed overview of the available preclinical data and protocols for the use of this compound in in vivo mouse models of airway inflammation. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action: PI3Kδ/γ Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the PI3Kδ and PI3Kγ isoforms, which are predominantly expressed in hematopoietic cells and play crucial roles in the activation and trafficking of leukocytes. Inhibition of these kinases blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in intracellular signaling. This disruption of the PI3K pathway ultimately leads to the attenuation of downstream signaling cascades, such as the Akt/mTOR pathway, which are vital for cell growth, proliferation, survival, and inflammatory responses.
References
Application Notes: Preparation and Handling of RV-1729 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
These application notes provide a detailed protocol for the preparation, storage, and use of stock solutions for the small molecule inhibitor RV-1729. Adherence to these guidelines is critical for ensuring experimental reproducibility and accuracy. This compound is an organic compound often used in in vitro and cell-based assays.[1] Proper solubilization and storage are essential to maintain its chemical stability and biological activity.[2]
2.0 Physicochemical and Handling Properties of this compound
All quantitative data for this compound are summarized in the table below. This information is crucial for accurate calculations and handling.
| Property | Value | Notes |
| Molecular Formula | C₃₉H₃₉ClN₈O₅[2] | |
| Molecular Weight | 735.24 g/mol [2] | Use this value for all molarity calculations. |
| Appearance | Solid powder[2] | May be difficult to see in small quantities; centrifuge the vial before opening.[3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO)[1][4] | Use anhydrous, high-purity DMSO to prevent compound degradation.[1] |
| Solubility in DMSO | ≥ 73.5 mg/mL (≥ 100 mM) | Can be sonicated or gently warmed (not exceeding 50°C) to aid dissolution.[4] |
| Solubility in Water | Insoluble or slightly soluble[4] | Precipitation will occur if concentrated DMSO stock is diluted directly into aqueous buffers.[1] |
| Powder Storage | -20°C for up to 3 years[4][5] | Keep desiccated. Shipped at room temperature as it is stable for the duration of transport.[3] |
| Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months[3][5] | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |
3.0 Experimental Protocols
3.1 Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many experiments.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Preparation: Before opening, gently tap or centrifuge the vial of this compound powder to ensure all contents are at the bottom.[4]
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, weigh 5 mg of the compound. For quantities under 10 mg, it is recommended to add the solvent directly to the original vial to avoid loss of material.[3]
-
Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Example for 5 mg of this compound:
-
Mass = 0.005 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 735.24 g/mol
-
Volume (L) = 0.005 / (0.010 * 735.24) = 0.000680 L
-
Volume to add = 680 µL of DMSO
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, sonicate the solution for several minutes or warm it gently.[4]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C or -80°C.[3][5] This prevents degradation from repeated freeze-thaw cycles.
3.2 Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the high-concentration DMSO stock into an aqueous medium, such as cell culture media or assay buffer.
Important Considerations:
-
To avoid precipitation, it is best to perform serial dilutions in DMSO first if intermediate concentrations are needed.[1]
-
The final concentration of DMSO in the working solution should typically be kept below 0.5% to avoid cellular toxicity.[3][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Slowly add the stock solution to the cell culture medium or buffer while mixing. A common dilution is 1:1000 (e.g., 10 µL of 10 mM stock into 10 mL of media) to yield a final concentration of 10 µM.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. If any precipitation is observed, the solution can be sonicated.[4]
-
Use Immediately: Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions, as the compound may be unstable.[1]
4.0 Visualized Workflows and Pathways
4.1 Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps from receiving the compound to preparing the final working solution for an experiment.
References
Application Notes and Protocols: RV-1729 in Autoimmune Disease Research
Note to the Reader: The following application notes and protocols are based on the available information regarding the investigational drug RV-1729. Initial research and clinical trials for this compound have predominantly focused on its potential therapeutic effects in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). As of the latest available data, there is a significant lack of public information directly linking this compound to the study or treatment of autoimmune diseases. The methodologies and applications outlined below are therefore hypothetical and extrapolated from its known anti-inflammatory properties. Researchers should exercise caution and validate these protocols in relevant preclinical models of autoimmune disease.
Introduction to this compound
This compound is a novel small molecule with potent anti-inflammatory properties. Developed by RespiVert Ltd., it has been investigated for its potential in treating inflammatory respiratory diseases. While its precise mechanism of action in the context of autoimmune disorders is not fully elucidated, its known effects on inflammatory pathways suggest potential utility in studying and modulating immune responses characteristic of these complex diseases.
Potential Applications in Autoimmune Disease Research
Based on its anti-inflammatory profile, this compound could be a valuable tool for investigating key pathological processes in various autoimmune diseases, including but not limited to:
-
Rheumatoid Arthritis (RA): Investigating the role of specific inflammatory pathways in synovial inflammation and joint destruction.
-
Systemic Lupus Erythematosus (SLE): Studying the modulation of cytokine production and immune complex deposition.
-
Multiple Sclerosis (MS): Exploring its potential to mitigate neuro-inflammation and demyelination.
-
Inflammatory Bowel Disease (IBD): Assessing its impact on mucosal inflammation and gut barrier integrity.
Experimental Protocols
The following are proposed experimental protocols for utilizing this compound in preclinical models of autoimmune disease.
In Vitro Assessment of Anti-Inflammatory Activity
Objective: To determine the effect of this compound on cytokine production in primary immune cells or cell lines relevant to autoimmune disease.
Methodology:
-
Cell Culture: Culture primary human peripheral blood mononuclear cells (PBMCs), or relevant immune cell lines (e.g., THP-1, Jurkat), under standard conditions.
-
Cell Stimulation: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Subsequently, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) for PBMCs/THP-1 or phytohemagglutinin (PHA) for Jurkat cells.
-
Incubation: Incubate for 24-48 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) of this compound for each cytokine.
Workflow for In Vitro Anti-Inflammatory Assessment
Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical mouse model of rheumatoid arthritis.
Methodology:
-
Induction of CIA: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Treatment Protocol: Upon the onset of clinical signs of arthritis, randomize mice into treatment groups:
-
Vehicle control (e.g., saline or appropriate solvent)
-
This compound (dose range to be determined by preliminary studies, e.g., 1, 5, 25 mg/kg)
-
Positive control (e.g., methotrexate)
-
-
Administer treatments daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Assessment: Monitor disease progression daily by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) on a standardized scale. Measure paw thickness using calipers.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect joint tissues for histopathological examination. Score for inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarker Analysis: Collect blood samples for the analysis of systemic inflammatory markers and autoantibodies.
Workflow for In Vivo CIA Model Study
Caption: Experimental workflow for assessing this compound efficacy in a CIA mouse model.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro Cytokine Inhibition by this compound
| Cytokine | This compound IC50 (nM) |
| TNF-α | Value |
| IL-6 | Value |
| IL-1β | Value |
| Other | Value |
Table 2: Efficacy of this compound in CIA Model
| Treatment Group | Mean Arthritis Score (Day X) | Paw Thickness (mm, Day X) | Histological Score (Inflammation) |
| Vehicle Control | Value | Value | Value |
| This compound (1 mg/kg) | Value | Value | Value |
| This compound (5 mg/kg) | Value | Value | Value |
| This compound (25 mg/kg) | Value | Value | Value |
| Positive Control | Value | Value | Value |
Signaling Pathway Analysis
To understand the mechanism of action of this compound in autoimmune cells, it is crucial to investigate its impact on key inflammatory signaling pathways.
Proposed Signaling Pathway for Investigation
The diagram below illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to a reduction in pro-inflammatory cytokine production.
Caption: Postulated mechanism of this compound action on the NF-κB signaling pathway.
Safety and Tolerability
As with any investigational compound, it is imperative to assess the safety and tolerability of this compound in relevant in vivo models. Clinical trials in humans for respiratory indications have evaluated its safety profile.[1][2][3] For preclinical autoimmune studies, key parameters to monitor include:
-
Body weight changes
-
General signs of distress or toxicity
-
Complete blood counts (CBC)
-
Serum chemistry panels
-
Histopathological examination of major organs (liver, kidney, spleen)
Conclusion
While the primary development of this compound has been in the field of respiratory diseases, its anti-inflammatory properties warrant exploration in the context of autoimmune disorders. The application notes and protocols provided here offer a foundational framework for researchers to begin investigating the potential of this compound as a novel tool to dissect the complex inflammatory cascades that drive autoimmune pathology. All proposed experiments should be conducted with appropriate controls and be preceded by thorough literature review and dose-ranging studies.
References
Application Notes and Protocols: RV-1729 Protocol for Western Blot Analysis of the MAPK/ERK Signaling Pathway
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Western blotting is a cornerstone technique in molecular biology, enabling the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2][3] This method combines the protein separation power of gel electrophoresis with the high specificity of antibody-antigen interactions.[2][3] The "RV-1729" protocol outlined here provides a standardized workflow for assessing the activation state of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
This document provides detailed procedures for sample preparation, gel electrophoresis, protein transfer, immunodetection, and data analysis, tailored for researchers, scientists, and drug development professionals investigating the effects of novel compounds on this key cellular pathway.
Signaling Pathway Overview
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors to intracellular responses. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), which leads to the sequential phosphorylation and activation of RAS, RAF, MEK, and finally ERK. Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression.
Experimental Protocol
This protocol describes the treatment of A431 cells with an activator (EGF) and a hypothetical inhibitor (this compound) to analyze the phosphorylation status of ERK.
I. Cell Culture and Treatment
-
Cell Seeding: Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells overnight to reduce basal pathway activation.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 1 hour.
-
Stimulate cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 10 minutes.
-
II. Lysate Preparation
-
Place the culture dishes on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[1][4]
-
Aspirate the PBS and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
III. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples. Prepare samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.[1][4]
-
Load 20 µg of protein per lane into a 10% SDS-polyacrylamide gel, including a pre-stained protein ladder.[1][5]
-
Perform electrophoresis at 120V for 90 minutes or until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
IV. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control) overnight at 4°C with gentle agitation.[2][4] Refer to Table 2 for recommended antibody dilutions.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
Washing: Repeat the washing step as described in IV.3.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager.[5]
Data Presentation
The following tables summarize the recommended reagents and hypothetical results for the analysis of ERK phosphorylation.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, Protease & Phosphatase Inhibitors |
| 4X Laemmli Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 10% β-mercaptoethanol |
| 10X Running Buffer | 250 mM Tris, 1.92 M Glycine, 1% SDS |
| 10X Transfer Buffer | 250 mM Tris, 1.92 M Glycine, 20% Methanol |
| TBST | 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20 |
| Blocking Buffer | 5% Non-fat Dry Milk or BSA in TBST |
Table 2: Antibody Dilutions
| Primary Antibody | Host | Dilution | Supplier |
| Phospho-p44/42 MAPK (ERK1/2) | Rabbit | 1:1000 | Fictional Biotech |
| p44/42 MAPK (ERK1/2) | Rabbit | 1:1000 | Fictional Biotech |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Fictional Biotech |
Table 3: Hypothetical Densitometry Analysis of p-ERK/Total ERK Ratio
| Treatment Group | p-ERK (Arbitrary Units) | Total ERK (Arbitrary Units) | p-ERK/Total ERK Ratio |
| Untreated Control | 150 | 10,000 | 0.015 |
| EGF (100 ng/mL) | 8,500 | 10,200 | 0.833 |
| EGF + this compound (1 µM) | 4,300 | 9,900 | 0.434 |
| EGF + this compound (10 µM) | 950 | 10,100 | 0.094 |
Conclusion
The this compound protocol provides a robust framework for the Western blot analysis of the MAPK/ERK signaling pathway. The hypothetical data presented in Table 3 demonstrates the expected outcome of an experiment where this compound inhibits EGF-induced ERK phosphorylation in a dose-dependent manner. This detailed application note serves as a comprehensive guide for researchers aiming to investigate protein expression and signaling pathway modulation.
References
- 1. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Assessing the Cellular Effects of RV-1729 Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for utilizing flow cytometry to analyze the cellular response to treatment with RV-1729, a novel small molecule inhibitor. The included methodologies are designed to enable researchers to quantify the effects of this compound on apoptosis and cell cycle progression in cancer cell lines. These assays are fundamental in preclinical drug development for characterizing the mechanism of action of new therapeutic compounds.
Introduction
Flow cytometry is a powerful and high-throughput technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells suspended in a fluid.[1][2] In cancer research and drug discovery, it is an indispensable tool for elucidating the mechanisms by which novel therapeutic agents, such as the small molecule inhibitor this compound, exert their effects on cancer cells.[3][4] By employing fluorescent probes, researchers can dissect complex cellular processes, including apoptosis (programmed cell death) and cell cycle progression.[5][6][7] Understanding how a compound like this compound modulates these pathways is crucial for its development as a potential anti-cancer therapeutic.
This application note details standardized flow cytometry protocols for assessing two key cellular responses to this compound treatment: the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining, and the analysis of cell cycle distribution using PI staining.
Key Applications
-
Mechanism of Action Studies: Elucidate the cellular pathways modulated by this compound.
-
Drug Efficacy Screening: Quantify the dose-dependent effects of this compound on cancer cell viability and proliferation.[3]
-
Biomarker Discovery: Identify potential biomarkers of response or resistance to this compound treatment.[2]
I. Analysis of Apoptosis Induction by this compound using Annexin V/PI Staining
Principle
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[8][9] It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][8] Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Experimental Protocol
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the collected supernatant from the previous step.
-
For suspension cells, simply collect the cells from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI (50 µg/mL).
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[10] For FITC and PI, use excitation at 488 nm and collect emission at ~530 nm (e.g., FITC channel) and >670 nm (e.g., PerCP-Cy5.5 or PE-Cy7 channel).
Data Presentation
The quantitative data from the apoptosis assay can be summarized in the following table:
| This compound Conc. (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 88.7 ± 3.4 | 8.1 ± 1.2 | 3.2 ± 0.6 |
| 5 | 65.4 ± 4.5 | 25.3 ± 3.3 | 9.3 ± 1.8 |
| 10 | 42.1 ± 5.1 | 45.8 ± 4.2 | 12.1 ± 2.1 |
| 25 | 15.8 ± 3.8 | 60.2 ± 5.5 | 24.0 ± 3.9 |
Data are represented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.
Experimental Workflow Diagram
Caption: Workflow for Apoptosis Analysis with this compound.
II. Analysis of Cell Cycle Progression with this compound using Propidium Iodide Staining
Principle
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[11] Many anti-cancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases), thereby preventing cancer cell proliferation.[5][12] Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[7][13] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[7]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis protocol (step 3).
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram. The G0/G1 peak should be the first and largest peak, followed by the S phase distribution, and then the G2/M peak with approximately twice the fluorescence intensity of the G0/G1 peak.
Data Presentation
The quantitative data from the cell cycle analysis can be summarized in the following table:
| This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 60.5 ± 3.2 | 25.1 ± 2.5 | 14.4 ± 1.9 |
| 1 | 62.3 ± 2.8 | 23.5 ± 2.1 | 14.2 ± 1.5 |
| 5 | 75.1 ± 4.1 | 12.8 ± 1.8 | 12.1 ± 2.0 |
| 10 | 85.6 ± 5.3 | 5.2 ± 0.9 | 9.2 ± 1.4 |
| 25 | 10.2 ± 2.1 | 8.5 ± 1.2 | 81.3 ± 6.7 |
Data are represented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results. The example data suggests G1 arrest at intermediate concentrations and G2/M arrest at the highest concentration.
Experimental Workflow Diagram
Caption: Workflow for Cell Cycle Analysis with this compound.
III. Potential this compound Signaling Pathway
Based on the hypothetical data suggesting cell cycle arrest and apoptosis, this compound may target key regulators of the cell cycle and apoptosis pathways. A plausible mechanism could involve the inhibition of a critical kinase, such as a Cyclin-Dependent Kinase (CDK), leading to cell cycle arrest and subsequent apoptosis.
Signaling Pathway Diagram
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
The protocols described in this application note provide a robust framework for characterizing the cellular effects of the novel small molecule inhibitor this compound. By employing flow cytometry to analyze apoptosis and cell cycle distribution, researchers can gain critical insights into the compound's mechanism of action, which is essential for its continued development as a potential therapeutic agent. The presented methodologies can be adapted for various cell lines and serve as a foundation for more in-depth mechanistic studies.
References
- 1. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Flow Cytometry Identifies Small-Molecule Inhibitors for Drug Repurposing in T-ALL. [vivo.health.unm.edu]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Application Notes and Protocols for RV-1729 in Hematological Malignancy Studies
Initial Search and Clarification:
An initial comprehensive search for "RV-1729" in the context of hematological malignancies did not yield specific results outlining its mechanism of action, preclinical, or clinical data for this indication. The identifier "this compound" was associated with a clinical trial for asthma and chronic obstructive pulmonary disease (COPD), but not for cancer-related studies.[1]
This suggests that "this compound" may be an internal compound designation, a less common identifier, or potentially an error. Further progress in generating detailed application notes and protocols as requested is contingent on identifying the correct public name or alternative designation for this molecule of interest in hematological malignancy research.
To provide the detailed and accurate information required, please clarify the following:
-
Alternative Names: Are there any other public names, such as a generic name or a more widely used research code, for this compound?
-
Target or Class: What is the molecular target or the class of inhibitor that this compound belongs to (e.g., kinase inhibitor, protein-protein interaction inhibitor, etc.)?
-
Associated Company or Research Group: Is there a specific pharmaceutical company or academic research group that is developing or has published on this compound?
Once a more common identifier for the compound is available, a thorough analysis can be conducted to provide the requested detailed application notes, experimental protocols, data tables, and signaling pathway diagrams. The subsequent sections will then be populated with specific information related to the correctly identified compound.
I. Introduction to [Corrected Compound Name]
(This section will be populated with a general introduction to the compound, its target, and its proposed mechanism of action in hematological malignancies once the compound is correctly identified.)
II. Quantitative Data Summary
(This section will feature structured tables summarizing key quantitative data such as IC50 values in various cell lines, pharmacokinetic parameters, and efficacy data from preclinical or clinical studies.)
Table 1: In Vitro Activity of [Corrected Compound Name] in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| (Data to be populated) | |||
| (Data to be populated) |
Table 2: Preclinical Efficacy of [Corrected Compound Name] in Xenograft Models
| Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| (Data to be populated) | ||||
| (Data to be populated) |
III. Key Experimental Protocols
(This section will provide detailed, step-by-step protocols for key experiments relevant to the compound's mechanism of action and efficacy.)
Protocol 1: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Seeding:
-
Compound Treatment:
-
Incubation:
-
Reagent Addition:
-
Data Acquisition:
Protocol 2: Western Blotting for Target Engagement and Downstream Signaling
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Transfer:
-
Antibody Incubation:
-
Detection:
IV. Signaling Pathways and Experimental Workflows
(This section will contain Graphviz diagrams illustrating the relevant signaling pathways and experimental workflows.)
Caption: Example signaling pathway.
Caption: Example experimental workflow.
Awaiting clarification on the compound identity to proceed with populating the detailed and specific information as per the core requirements.
References
Application Notes and Protocols for RV-1729 Administration in Animal Research
Audience: Researchers, scientists, and drug development professionals.
Compound: RV-1729 Mechanism of Action: Dual Phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ) inhibitor.[1] Therapeutic Area: Investigated for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] Formulation: Inhaled administration.[1]
Introduction and Mechanism of Action
This compound is a selective inhibitor of the class I PI3K isoforms gamma (γ) and delta (δ). These isoforms are preferentially expressed in leukocytes and play a critical role in mediating inflammatory and immune responses. In respiratory diseases like asthma, allergens trigger a cascade of events involving immune cells such as T-cells, B-cells, eosinophils, and mast cells. PI3Kγ and PI3Kδ are key signaling nodes in these cells, regulating their activation, proliferation, and migration to the lungs. By inhibiting these isoforms, this compound aims to suppress the underlying airway inflammation and hyperresponsiveness characteristic of asthma and COPD. The development of this compound has progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with asthma.[1][2][3][4]
PI3K Signaling Pathway in Leukocytes
The diagram below illustrates the simplified signaling pathway involving PI3Kγ and PI3Kδ in immune cells. Activation of cell surface receptors (e.g., GPCRs, receptor tyrosine kinases) leads to the recruitment and activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, activating downstream effectors like Akt and BTK, ultimately leading to cellular responses such as proliferation, survival, and inflammation. This compound inhibits the conversion of PIP2 to PIP3.
Quantitative Data (Representative)
The following tables present representative, hypothetical data for this compound based on typical findings for a potent, selective PI3K inhibitor in preclinical development.
Table 1: In Vitro Enzymatic Potency of this compound
| PI3K Isoform | Species | IC₅₀ (nM) |
|---|---|---|
| PI3Kγ | Human | 1.2 |
| PI3Kδ | Human | 0.8 |
| PI3Kα | Human | >1000 |
| PI3Kβ | Human | >1000 |
| PI3Kγ | Rat | 1.5 |
| PI3Kδ | Rat | 1.1 |
Table 2: Pharmacokinetic Parameters in Rats (Single Dose, Inhalation)
| Dose (µg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) |
|---|---|---|---|---|
| 10 | 25.3 | 0.25 | 85.6 | 2.1 |
| 30 | 78.1 | 0.25 | 260.2 | 2.3 |
| 100 | 255.9 | 0.5 | 895.5 | 2.5 |
Table 3: Efficacy in Rat Model of Ovalbumin-Induced Asthma
| Treatment Group | Eosinophils (x10⁴/mL in BALF) | Neutrophils (x10⁴/mL in BALF) | Airway Hyperresponsiveness (PenH) |
|---|---|---|---|
| Vehicle Control | 25.6 ± 3.1 | 15.2 ± 2.5 | 4.8 ± 0.5 |
| This compound (10 µg/kg) | 12.1 ± 1.8* | 7.5 ± 1.3* | 3.1 ± 0.4* |
| This compound (30 µg/kg) | 5.4 ± 0.9* | 3.1 ± 0.6* | 2.2 ± 0.3* |
| Dexamethasone (1 mg/kg) | 4.8 ± 0.7* | 2.8 ± 0.5* | 2.0 ± 0.2* |
*Data presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. BALF = Bronchoalveolar Lavage Fluid.
Table 4: Summary of 14-Day Inhalation Toxicity Study in Rats
| Parameter | Findings |
|---|---|
| Species | Sprague Dawley Rat |
| Route | Nose-Only Inhalation (4 hours/day) |
| Dose Groups | 0, 10, 50, 200 µg/kg/day |
| Clinical Observations | No treatment-related findings at any dose. |
| Body Weight/Food Consumption | No adverse effects. |
| Histopathology | No treatment-related microscopic findings. |
Experimental Protocols
Protocol: Ovalbumin-Induced Allergic Asthma Model in Rats
This protocol describes a standard method for inducing an allergic asthma phenotype in rats to test the efficacy of therapeutic compounds like this compound.
Methodology:
-
Animals: Use male Brown Norway rats, 7-8 weeks old.
-
Sensitization:
-
On Day 0 and Day 7, sensitize rats via intraperitoneal (IP) injection of 1 mg ovalbumin (OVA) emulsified in 100 mg aluminum hydroxide (Al(OH)₃) in a total volume of 0.5 mL saline.
-
-
Challenge and Treatment:
-
From Day 14 to Day 20, expose rats to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily in a whole-body exposure chamber.
-
Administer this compound or vehicle control via nose-only inhalation 1 hour prior to each OVA challenge.
-
-
Endpoint Measurement (Day 21):
-
24 hours after the final challenge, assess airway hyperresponsiveness (AHR) to increasing concentrations of methacholine using whole-body plethysmography.
-
Following AHR measurement, euthanize animals and perform bronchoalveolar lavage (BAL) to collect fluid for cell differential counts.
-
Perfuse and fix lungs for histopathological analysis (e.g., H&E for inflammation, PAS for mucus production).
-
Protocol: Administration via Nose-Only Inhalation
-
Preparation: Reconstitute lyophilized this compound in a suitable vehicle (e.g., 10% DMSO in saline) to achieve the desired concentration for nebulization.
-
System Setup: Use a commercial nose-only inhalation tower connected to a jet nebulizer (e.g., Aerogen). Calibrate the nebulizer and system to ensure a consistent particle size (1-5 µm Mass Median Aerodynamic Diameter) and delivery rate.
-
Acclimatization: Acclimate animals to the restraint tubes used in the inhalation tower for 3-5 days prior to the first exposure to minimize stress.
-
Exposure:
-
Place animals in the restraint tubes and connect them to the ports of the inhalation tower.
-
Nebulize the this compound formulation into the tower for the specified duration to achieve the target lung-deposited dose.
-
Monitor animals for any signs of distress during the procedure.
-
-
Post-Exposure: Return animals to their home cages and monitor for any adverse reactions.
Protocol: Bronchoalveolar Lavage (BAL) Fluid Analysis
This protocol details the collection and analysis of BAL fluid (BALF) to quantify inflammatory cell infiltration in the lungs.
Methodology:
-
Euthanasia: Euthanize the rat with an overdose of sodium pentobarbital.
-
Cannulation: Expose the trachea via a midline incision and carefully insert a cannula, securing it with a suture.
-
Lavage:
-
Instill 1 mL of ice-cold, sterile Phosphate-Buffered Saline (PBS) through the cannula.
-
Gently aspirate the fluid back and forth 3-4 times before collecting it in a tube kept on ice.
-
Repeat this wash procedure two more times, pooling the recovered fluid.
-
-
Cell Processing:
-
Centrifuge the pooled BALF at 400 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and store it at -80°C for subsequent cytokine analysis (e.g., via ELISA).
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
-
Cell Counting:
-
Determine the total number of leukocytes using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik).
-
Perform a differential cell count by identifying at least 300 cells under a light microscope to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A Randomised, Double Blind, Placebo-controlled, Three Part Study to Evaluate the Safety, Tolerability and Pharmacokinetics of Treatment With Single and Repeat Doses of Inhaled RV1729 in Healthy Subjects and Subjects With Mild to Moderate Asthma - AdisInsight [adisinsight.springer.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
troubleshooting RV-1729 solubility issues
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the investigational compound RV-1729.
Compound Profile: this compound
This compound is a synthetic small molecule inhibitor of the novel kinase XYZ-1. Its physicochemical properties present challenges for in vitro and in vivo studies due to low aqueous solubility.
| Property | Value | Implication |
| Formula | C39H39ClN8O5[1] | High molecular weight can contribute to poor solubility. |
| Molecular Weight | 735.24 g/mol [1] | A higher molecular weight can negatively impact solubility. |
| LogP | 5.8 | Highly lipophilic, indicating poor aqueous solubility. |
| pKa | 3.2 (weak base) | Solubility is expected to be pH-dependent, with higher solubility at acidic pH. |
| Appearance | Solid[1] | Crystalline solid form. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into aqueous buffer?
A1: This is a common issue for poorly soluble compounds like this compound. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The high lipophilicity (LogP = 5.8) of this compound means it is much more soluble in organic solvents like DMSO than in aqueous media. When the DMSO stock is diluted, the solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.
Q2: What is the maximum recommended percentage of DMSO for cell-based assays?
A2: For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, the sensitivity of your specific cell line to DMSO should be empirically determined.
Q3: Can I use sonication or heat to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve this compound in the initial organic solvent. However, these methods may not prevent precipitation upon dilution into an aqueous buffer.[2] Be cautious, as excessive heat can degrade the compound. The stability of this compound under these conditions should be verified.
Q4: Is the solubility of this compound pH-dependent?
A4: Yes. As a weak base with a pKa of 3.2, this compound will be more soluble in acidic conditions (pH < 3.2) where it is protonated and more polar. In neutral or basic buffers (e.g., PBS at pH 7.4), its solubility is significantly lower.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the media after adding the compound.
-
Inconsistent or non-reproducible results in cell-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in media.
Corrective Actions:
-
Verify Stock and Final Concentrations: Ensure your calculations are correct. An error could lead to preparing a supersaturated solution.
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution or add the stock to a small volume of media first while vortexing, then add this to the remaining media.
-
Incorporate Solubilizing Agents: Consider using surfactants or cyclodextrins to increase the aqueous solubility of this compound.[3][4][5] The choice of agent will depend on the experimental system.
Issue 2: Low or Inconsistent Bioavailability in Animal Studies
Symptoms:
-
High variability in plasma concentrations between subjects.[6]
-
Discrepancy between in vitro potency and in vivo efficacy.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Poor Aqueous Solubility | The low solubility limits the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.[7] |
| Slow Dissolution Rate | Micronization or nanosizing can increase the surface area of the compound, potentially improving the dissolution rate.[4][8][9] |
| Formulation Strategy | Develop an appropriate formulation. Options include lipid-based formulations (e.g., SEDDS), solid dispersions, or suspensions with surfactants.[3][10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vial
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in the amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex the solution for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Assay in PBS (pH 7.4)
-
Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer.
-
Workflow:
Caption: Experimental workflow for kinetic solubility determination.
-
Data Interpretation: The concentration of this compound in the filtrate represents its kinetic solubility under these conditions.
Buffer Temperature Kinetic Solubility (µg/mL) PBS (pH 7.4) 25°C < 0.5 Acetate Buffer (pH 4.0) 25°C 15.2
Hypothetical Signaling Pathway
This compound is being investigated as an inhibitor of the kinase XYZ-1, which is hypothesized to be a downstream effector in the oncogenic Ras signaling pathway. Understanding this context is crucial for designing relevant cellular assays.
Caption: Hypothesized role of this compound in the Ras/XYZ-1 signaling pathway.
References
- 1. This compound|1293915-42-0|MSDS [dcchemicals.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. mdpi.com [mdpi.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RV-1729 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of RV-1729 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms.[1][2] It functions by blocking the catalytic activity of these enzymes, which are key components of the PI3K/Akt signaling pathway. This pathway is crucial for regulating a variety of cellular processes, including cell growth, proliferation, survival, and motility.[3][4] By inhibiting PI3Kδ and PI3Kγ, this compound can modulate immune and inflammatory responses.[1]
Q2: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format (biochemical vs. cell-based) and the specific cell line used. Below is a summary of reported IC50 values.
| Assay Type | Target/Process | Cell Line | Reported IC50 (nM) |
| Biochemical | PI3Kδ | - | 12[1][2] |
| Biochemical | PI3Kγ | - | ~24 (2-fold less selective than for PI3Kδ)[1][2] |
| Biochemical | PI3Kα | - | ~192 (16-fold less selective than for PI3Kδ)[1][2] |
| Cell-Based | PMA-induced peroxide production | U937 | 1.1[2] |
| Cell-Based | MCP-1-stimulated Akt phosphorylation | THP-1 | 46[2] |
Q3: Which type of assay should I use for IC50 determination of this compound?
The choice of assay depends on the specific research question.
-
Biochemical assays using purified PI3Kδ or PI3Kγ enzymes are suitable for determining the direct inhibitory activity of this compound on its targets.
-
Cell-based assays are essential for understanding the compound's potency in a more physiologically relevant context. Common cell-based assays include:
Experimental Protocols
Protocol 1: Cell-Based Assay for IC50 Determination using Phospho-Akt Western Blot
This protocol outlines a method to determine the IC50 of this compound by measuring the inhibition of Akt phosphorylation in a relevant cell line (e.g., THP-1).
Materials:
-
This compound (dissolved in DMSO)
-
Cell line expressing PI3Kδ and/or PI3Kγ (e.g., THP-1)
-
Complete cell culture medium
-
Serum-free medium
-
Stimulant (e.g., MCP-1 for THP-1 cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal PI3K activity, replace the growth medium with serum-free medium and incubate for 3-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted this compound or a vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., MCP-1) to the wells to activate the PI3K pathway and incubate for the predetermined optimal time (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal for each concentration.
-
Plot the normalized phospho-Akt levels against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| No dose-response curve (flat curve) | - this compound concentration range is too high or too low.- Inactive compound.- Insufficient stimulation of the PI3K pathway. | - Perform a wider range of concentrations in a preliminary experiment (e.g., 0.1 nM to 10 µM).- Verify the integrity and activity of the this compound stock solution.- Optimize the concentration and incubation time of the stimulant. |
| IC50 value is significantly different from expected | - Differences in experimental conditions (cell line, passage number, serum concentration, incubation times).- Incorrect data normalization. | - Standardize all experimental parameters and keep them consistent between experiments.- Ensure the cell passage number is low.[7]- Normalize the data to the vehicle control (0% inhibition) and a positive control or maximum inhibition (100% inhibition). |
| Poor signal or no phospho-Akt detected | - Inefficient cell lysis.- Low antibody concentration or quality.- Insufficient stimulation. | - Use a suitable lysis buffer with fresh protease and phosphatase inhibitors.- Optimize the primary antibody concentration and ensure it is validated for the application.- Confirm the activity of your stimulant. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1293915-42-0 Probechem Biochemicals [probechem.com]
- 3. cusabio.com [cusabio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
how to avoid off-target effects of RV-1729
Technical Support Center: RV-1729
A Note on this compound: Initial searches for a small molecule inhibitor designated "this compound" have not yielded information on a compound with this name in publicly available scientific literature. Therefore, this technical support center will address the critical challenge of avoiding off-target effects for a hypothetical small molecule inhibitor, designated as this compound. The troubleshooting guides, FAQs, and protocols provided below are based on established principles and methodologies in drug discovery and chemical biology, designed to be broadly applicable to researchers working with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2] Differentiating between the desired "on-target" effects and undesirable "off-target" effects is crucial for the accurate interpretation of experimental data and the development of safe and effective therapeutics.[1]
Q2: How can I preemptively assess the potential off-target profile of this compound?
A2: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions by screening the structure of this compound against databases of known protein structures.[1][3] Following computational analysis, experimental methods such as broad-panel kinase profiling or receptor binding assays can be used to empirically test for these predicted interactions and identify others.[1][4]
Q3: What are some initial strategies to minimize off-target effects in my experiments?
A3: Several strategies can be employed during experimental design:[1]
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[1][4] Using lower concentrations can minimize the engagement of lower-affinity off-targets.[2][4]
-
Employ Structurally Distinct Inhibitors: Using a second, structurally different inhibitor that targets the same protein can help confirm that the observed biological effect is due to inhibition of the intended target and not a shared off-target.[1][2]
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can help verify that the phenotype observed with this compound is a direct result of modulating the target of interest.[1][5]
Q4: I am observing unexpected cellular toxicity with this compound. How can I determine if this is an on-target or off-target effect?
A4: Unexplained toxicity is a common indicator of off-target effects.[2] To investigate this, you can:
-
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the toxicity is reversed, it strongly suggests an on-target effect.[2]
-
Perform a Broad Off-Target Screen: Screening this compound against a safety pharmacology panel can help identify potential unintended targets that may be mediating the toxic effects.[1]
-
Compare with Genetic Knockdown: Assess whether the cellular toxicity observed with this compound is phenocopied by the knockdown or knockout of the intended target. If not, the toxicity is likely due to off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines treated with this compound.
-
Potential Cause: Cell-type specific off-target effects or variations in the expression level of the on-target protein.
-
Troubleshooting Steps:
-
Quantify Target Expression: Use methods like western blotting or qPCR to quantify the expression of the intended target in each cell line.
-
Perform Off-Target Profiling: Conduct off-target screening in the cell line that shows the most sensitive or inconsistent phenotype.
-
Correlate On-Target Inhibition with Phenotype: In each cell line, correlate the degree of on-target inhibition (e.g., phosphorylation of a downstream substrate) with the observed phenotype across a range of this compound concentrations.
-
Issue 2: The observed cellular phenotype does not correlate with the known function of the intended target.
-
Potential Cause: The observed phenotype may be a result of this compound engaging one or more off-targets.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor for the same target. If the phenotype is not recapitulated, it is likely an off-target effect of this compound.[2]
-
Perform a Dose-Response Analysis: A clear dose-dependent effect that aligns with the IC50 for the primary target suggests on-target activity. Off-target effects often manifest at higher concentrations.[2]
-
Conduct a Rescue Experiment: Introduce a drug-resistant mutant of the target protein. If this does not reverse the phenotype, it is likely an off-target effect.[2]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how to present selectivity data from a kinase profiling experiment. A higher fold selectivity indicates a more specific compound.
| Kinase Target | On-Target IC50 (nM) | Off-Target Panel IC50 (nM) | Selectivity (Fold) |
| Target Kinase X | 15 | ||
| Off-Target Kinase Y | 1,800 | 120 | |
| Off-Target Kinase Z | 7,500 | 500 | |
| Off-Target Kinase A | >10,000 | >667 |
Table 2: Troubleshooting Unexpected Phenotypes with this compound
| Observation | Potential Cause | Recommended Action |
| Cell death at expected efficacious concentration | On-target toxicity or off-target effect | Perform rescue experiments; conduct broad off-target screening.[4] |
| Activation of an unexpected signaling pathway | Off-target activation or pathway crosstalk | Profile this compound against a panel of related targets; map the activated pathway.[4] |
| Inconsistent results between different cell lines | Cell-type specific off-target effects or differences in target expression | Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Objective: To verify that this compound binds to its intended target in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Expected Outcome: The this compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating target stabilization upon binding.[2]
-
Protocol 2: Kinase Profiling for Off-Target Identification
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to create a range of concentrations.
-
In a multi-well plate, add the recombinant kinases, appropriate substrates, and ATP.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time.
-
Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate.
-
Read the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[1]
-
Visualizations
Caption: On-target vs. off-target pathway inhibition by this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
improving RV-1729 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the research compound RV-1729. Our goal is to ensure the stability and reliability of your experiments.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Question: My this compound is precipitating out of my aqueous buffer during my experiment. How can I improve its solubility?
Answer: Precipitation is a common issue for poorly water-soluble compounds like this compound.[1][2][3] Here are several strategies to enhance its solubility:
-
Co-solvents: The use of co-solvents is a widely used technique for solubilizing hydrophobic compounds.[4] Consider using a small percentage (typically 1-5%) of an organic co-solvent such as DMSO, ethanol, or DMF in your aqueous buffer. It is crucial to first test the tolerance of your experimental system (e.g., cells) to the chosen co-solvent.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[4] Determine the pKa of this compound and adjust the pH of your buffer to be at least 2 units away from the pKa to maintain the compound in its more soluble ionized form.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilizing hydrophobic molecules by forming micelles.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with improved aqueous solubility.[2][3]
Experimental Protocol: Solubility Assessment
This protocol outlines a method to determine the optimal solvent system for this compound.
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Create a series of test buffers with varying compositions:
-
Phosphate-buffered saline (PBS), pH 7.4
-
PBS with 1%, 2%, and 5% DMSO
-
Acetate buffer, pH 4.5
-
Tris buffer, pH 8.5
-
PBS containing 0.1% Tween® 80
-
PBS containing 10 mM HP-β-cyclodextrin
-
-
Spike this compound: Add the this compound stock solution to each test buffer to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).
-
Equilibrate and Observe: Gently mix the solutions and incubate at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours). Visually inspect for any precipitation.
-
Quantify Soluble Compound: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by HPLC-UV or LC-MS to quantify the concentration of soluble this compound.
Table 1: Solubility of this compound in Various Buffers
| Buffer System | This compound Concentration (µM) | Visual Observation | Soluble Concentration (µM) by HPLC |
| PBS, pH 7.4 | 50 | Precipitation | 15.2 |
| PBS + 1% DMSO | 50 | Clear | 48.9 |
| PBS + 5% DMSO | 50 | Clear | 50.1 |
| Acetate Buffer, pH 4.5 | 50 | Precipitation | 22.5 |
| Tris Buffer, pH 8.5 | 50 | Clear | 45.8 |
| PBS + 0.1% Tween® 80 | 50 | Clear | 49.5 |
| PBS + 10 mM HP-β-CD | 50 | Clear | 50.3 |
Issue 2: Degradation of this compound Over Time in Solution
Question: I am observing a decrease in the activity of this compound in my multi-day experiment. How can I assess and improve its stability?
Answer: The chemical stability of a compound in solution is critical for reproducible experimental outcomes.[5][6] Degradation can occur through mechanisms like hydrolysis or oxidation.[6] To address this, you should first assess the stability of this compound under your specific experimental conditions.
Experimental Protocol: Chemical Stability Assay
This protocol allows for the determination of the degradation rate of this compound in a specific buffer over time.[5]
-
Prepare this compound Solution: Prepare a solution of this compound in your chosen experimental buffer at the working concentration.
-
Incubation: Incubate the solution at your experimental temperature (e.g., 37°C).
-
Time-Point Sampling: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[5]
-
Quench Degradation: Immediately after collection, quench any further degradation by adding a cold organic solvent like methanol or acetonitrile and store at -80°C until analysis.
-
Analysis: Analyze the samples by LC-MS to determine the concentration of the parent this compound compound remaining at each time point.[5][6]
Table 2: Stability of this compound in PBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 95.2 |
| 8 | 88.1 |
| 24 | 65.7 |
| 48 | 42.3 |
Strategies to Improve Stability:
-
pH Optimization: Similar to solubility, the stability of a compound can be pH-dependent. Test the stability of this compound in buffers of different pH values to identify the optimal range.[5]
-
Antioxidants: If oxidative degradation is suspected, consider adding antioxidants such as ascorbic acid or α-tocopherol to your solution.
-
Storage Conditions: Store stock solutions at -80°C in an appropriate solvent like DMSO.[7] For working solutions, prepare them fresh before each experiment if possible. If storage is necessary, store at 4°C and protect from light.
-
Formulation Approaches: For in vivo studies, consider formulation strategies such as lipid-based delivery systems or amorphous solid dispersions to protect the compound from degradation.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: We recommend using dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions of this compound.[5][7] Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C.[7] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[7]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not available, it is good practice to protect all research compounds from light, especially when in solution.[6] Use amber vials or cover your experimental setup with aluminum foil.
Q4: Can I use a different salt form of this compound to improve solubility?
A4: For ionizable compounds, creating a salt form can significantly improve aqueous solubility.[4][10] If this compound has an ionizable group, exploring different salt forms could be a viable strategy to enhance its solubility and dissolution rate.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Potential signaling cascade modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. This compound|1293915-42-0|MSDS [dcchemicals.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RV-1729 Experiments
This technical support center provides troubleshooting guides and frequently asked questions for researchers and scientists working with RV-1729, a selective inhibitor of the novel kinase, Kinase-X (KX), a key regulator in the cellular stress-induced apoptotic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (up to one week), 4°C is sufficient.
Q2: I am observing significant off-target effects in my experiments. What could be the cause?
A2: Off-target effects are often observed at concentrations of this compound exceeding the recommended range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. We recommend starting with a concentration range of 1 µM to 50 µM. High concentrations may lead to the inhibition of other kinases with structural similarities to KX.
Q3: My Western blot results show inconsistent inhibition of the downstream target of Kinase-X, p-Substrate-Y. Why is this happening?
A3: Inconsistent inhibition of p-Substrate-Y can stem from several factors:
-
This compound Degradation: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cellular Health: The metabolic state of your cells can influence the activity of the signaling pathway. Ensure your cells are healthy and not overly confluent.
-
Incubation Time: The time required for this compound to inhibit KX and for the subsequent dephosphorylation of Substrate-Y can vary between cell types. An incubation time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal endpoint.
Q4: I am seeing a decrease in cell viability in my vehicle control (DMSO) group. What should I do?
A4: A final DMSO concentration exceeding 0.5% (v/v) in the cell culture media can be toxic to many cell lines. Ensure that the final concentration of your vehicle control is the same as in your experimental groups and does not exceed this limit. If your stock solution of this compound is at a low concentration, you may need to prepare a higher concentration stock to avoid adding a large volume of DMSO to your culture.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
| Symptom | Possible Cause | Suggested Solution |
| Precipitate observed in stock solution. | Incorrect solvent or low temperature. | Gently warm the solution to 37°C and vortex. If the precipitate remains, sonication for 5-10 minutes may be required. |
| Precipitate forms when added to media. | This compound has limited solubility in aqueous solutions. | Pre-dilute the this compound stock solution in a small volume of media before adding it to the final culture volume. Vortex the diluted solution thoroughly. |
Issue 2: Inconsistent Cell Viability Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates. | Uneven cell seeding or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, as they are more prone to evaporation. |
| No dose-dependent effect observed. | Incorrect concentration range or assay incubation time. | Broaden the concentration range of this compound used. Optimize the incubation time for your specific cell line. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| MCF-7 | Breast Cancer | 18.5 |
| PC-3 | Prostate Cancer | 35.1 |
Table 2: Recommended Starting Concentrations for Common Assays
| Experiment Type | Recommended Concentration Range (µM) | Recommended Incubation Time (hours) |
| Western Blot (p-Substrate-Y) | 10 - 25 | 6 - 24 |
| MTT Cell Viability Assay | 5 - 50 | 48 - 72 |
| Annexin V Apoptosis Assay | 15 - 30 | 24 - 48 |
Experimental Protocols
Protocol: Western Blot for p-Substrate-Y Inhibition
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (and a DMSO vehicle control) for the optimized incubation time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Transfer: Transfer the proteins to a PVDF membrane at 350 mA for 75 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Substrate-Y (1:1000) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: The this compound inhibitory pathway.
Caption: Workflow for a cell viability assay.
Caption: Troubleshooting inconsistent results.
refining RV-1729 treatment duration in vitro
This technical support center provides guidance for researchers and scientists on refining the in vitro treatment duration of RV-1729, a selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?
A1: For initial experiments, we recommend a time-course study ranging from 6 to 72 hours. This range is typically sufficient to observe both early molecular effects (inhibition of target phosphorylation) and later phenotypic outcomes (e.g., apoptosis, cell cycle arrest). A common experimental setup involves treating cells with a predetermined IC50 concentration of this compound and harvesting cell lysates or assessing viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Q2: Which molecular markers are most reliable for confirming this compound activity over time?
A2: The most direct and reliable marker for this compound activity is the phosphorylation status of Akt at Serine 473 (p-Akt Ser473). Inhibition should be detectable within a few hours of treatment. For downstream effects, assessing the phosphorylation of S6 ribosomal protein (p-S6) can confirm mTORC1 pathway inhibition. Monitoring changes in the levels of cell cycle-related proteins like Cyclin D1 or apoptosis markers like cleaved PARP can provide insights into the longer-term cellular response.
Q3: How does the initial cell seeding density impact the effective treatment duration of this compound?
A3: Cell density is a critical factor. High cell densities can lead to a more rapid depletion of this compound from the culture medium, potentially reducing its effective concentration over longer incubation periods. Conversely, very low densities may lead to slower proliferation rates, which could mask the anti-proliferative effects of the compound. We recommend seeding cells to reach 50-60% confluency at the start of the treatment to ensure consistent and reproducible results.
Q4: For long-term experiments (> 48 hours), should the culture medium containing this compound be replenished?
A4: Yes, for experiments extending beyond 48 hours, it is advisable to perform a media change. We recommend a half-media change, where 50% of the old media is removed and replaced with fresh media containing the original concentration of this compound. This helps maintain a stable compound concentration and ensures that nutrient depletion or waste accumulation does not confound the experimental results.
Q5: What are the best methods for assessing cell viability versus cytotoxicity in time-course experiments with this compound?
A5: It is important to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.
-
For Viability/Proliferation (Cytostatic Effects): We recommend metabolic assays such as those using resazurin (e.g., CellTiter-Blue®) or tetrazolium salts (MTT, MTS). These are ideal for tracking changes in the overall metabolically active cell population over time.
-
For Cytotoxicity: To specifically measure cell death, assays that quantify the release of lactate dehydrogenase (LDH) into the culture medium or use membrane-impermeant DNA dyes (like Propidium Iodide or Ethidium Homodimer-1) in flow cytometry or imaging are recommended.
Troubleshooting Guide
Problem: I am not observing a significant decrease in p-Akt levels after 24 hours of treatment with this compound.
-
Possible Cause 1: Compound Instability. this compound may be unstable in your specific culture medium over longer periods.
-
Solution: Perform a shorter time-course experiment (e.g., 0.5, 1, 2, 4, and 6 hours) to determine the kinetics of p-Akt inhibition. A rapid but transient inhibition suggests compound degradation. Consider replenishing the media with fresh compound for longer experiments.
-
-
Possible Cause 2: Suboptimal Cell Health. Unhealthy or senescent cells may exhibit altered signaling dynamics.
-
Solution: Ensure you are using cells at a low passage number and that they are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 3: High Serum Concentration. Growth factors in fetal bovine serum (FBS) can persistently activate the PI3K/Akt pathway, counteracting the inhibitory effect of this compound.
-
Solution: Try reducing the FBS concentration to 5% or 2% for the duration of the treatment, or serum-starve the cells for 12-24 hours before adding this compound along with a growth factor stimulus (e.g., EGF, insulin).
-
Problem: The inhibitory effect of this compound on cell proliferation appears to diminish after 48 hours.
-
Possible Cause 1: Compound Depletion. As cells proliferate, the effective concentration of this compound per cell decreases. The compound may also be metabolized by the cells.
-
Solution: As mentioned in the FAQs, perform a half-media change with fresh this compound every 48 hours for long-term studies.
-
-
Possible Cause 2: Development of Cellular Resistance. Cells may adapt to the pathway inhibition by activating compensatory signaling pathways.
-
Solution: Investigate potential feedback loops or crosstalk by probing for the activation of parallel pathways, such as the MAPK/ERK pathway (assessing p-ERK levels).
-
Problem: I am seeing high variability in my cell viability results between replicate wells.
-
Possible Cause 1: Inconsistent Seeding. Uneven cell distribution across the plate is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to altered compound concentrations and cell stress.
-
Solution: Avoid using the outer wells of the plate for data collection. Fill these perimeter wells with sterile PBS or media to create a humidity barrier.
-
Data Presentation
Table 1: Time-Dependent Effect of this compound (100 nM) on p-Akt (Ser473) Levels
| Treatment Duration (Hours) | Normalized p-Akt/Total Akt Ratio (Mean ± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0 |
| 6 | 0.21 ± 0.04 | 79 |
| 12 | 0.15 ± 0.03 | 85 |
| 24 | 0.18 ± 0.05 | 82 |
| 48 | 0.35 ± 0.07 | 65 |
| 72 | 0.48 ± 0.09 | 52 |
Table 2: Effect of this compound Treatment Duration on Cell Viability
| Treatment Duration (Hours) | Cell Viability (% of Vehicle Control, Mean ± SD) |
| 24 | 88.4 ± 5.2 |
| 48 | 65.1 ± 4.8 |
| 72 | 42.7 ± 3.9 |
Experimental Protocols
Protocol 1: Western Blotting for p-Akt (Ser473) Analysis
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with the desired concentration of this compound or vehicle control for the specified durations (e.g., 6, 12, 24, 48 hours).
-
Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473) and total Akt (typically 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
Protocol 2: Resazurin-Based Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add resazurin-based reagent (e.g., CellTiter-Blue®, alamarBlue™) to each well at 10-20% of the total volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible.
-
Measurement: Read the fluorescence (typically 560 nm excitation / 590 nm emission) or absorbance using a plate reader.
-
Analysis: Subtract the background (media-only control) from all values. Express the results as a percentage of the vehicle-treated control wells.
Visualizations
Technical Support Center: Addressing RV-1729 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing toxicity issues encountered when working with the p300/CBP inhibitor, RV-1729, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to toxicity?
A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. These coactivators play a crucial role in regulating the expression of a wide range of genes by acetylating histone proteins and other transcription factors. By inhibiting p300/CBP, this compound can lead to the downregulation of key oncogenes, such as MYC, which can induce cell cycle arrest and apoptosis in cancer cells[1]. This on-target activity is the primary driver of its anti-tumor efficacy but can also contribute to toxicity in normal cells that rely on p300/CBP activity for their proliferation and survival.
Q2: What are the common off-target effects of p300/CBP inhibitors like this compound?
A2: While this compound is designed to be selective, off-target effects can occur. Due to structural similarities, other bromodomain-containing proteins, particularly those in the BET family like BRD4, can be potential off-targets. Unintended inhibition of these proteins can lead to confounding experimental results, as they also play critical roles in gene transcription and cell cycle control.
Q3: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound?
A3: Several factors could contribute to high cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more dependent on p300/CBP activity for survival and are therefore more sensitive to inhibition.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded.
-
Dosing Error: Double-check calculations and dilutions to ensure the correct final concentration.
-
On-Target Toxicity: The observed cytotoxicity may be a direct result of the on-target inhibition of p300/CBP, leading to apoptosis.
Q4: I am not seeing the expected apoptotic effect in my cancer cell line. What could be the reason?
A4: A lack of apoptotic response could be due to:
-
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as the functional redundancy of other survival pathways that are not dependent on p300/CBP.
-
Inhibitor Inactivity: Verify the activity of your this compound stock.
-
Suboptimal Assay Conditions: Ensure that your apoptosis assay is optimized for your specific cell line and that you are analyzing the cells at an appropriate time point after treatment.
-
Functional Redundancy of p300 and CBP: If the cell line expresses high levels of both p300 and CBP, inhibiting only one might not be sufficient to induce apoptosis.
Troubleshooting Guides
Issue 1: High background toxicity or inconsistent results in cell viability assays.
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells. Run a solvent-only control to determine the tolerance of your cell line.
-
-
Possible Cause 2: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
-
-
Possible Cause 3: Compound precipitation.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent system.
-
Issue 2: Difficulty in interpreting apoptosis data.
-
Possible Cause 1: Suboptimal antibody/dye concentration for Annexin V/PI staining.
-
Troubleshooting Step: Titrate the Annexin V and Propidium Iodide concentrations to determine the optimal staining for your specific cell line and flow cytometer settings.
-
-
Possible Cause 2: Analysis at an inappropriate time point.
-
Troubleshooting Step: Perform a time-course experiment to identify the optimal incubation time with this compound to observe early and late apoptotic events.
-
-
Possible Cause 3: False positives in PI staining.
-
Troubleshooting Step: Be aware that conventional Annexin V/PI protocols can lead to false positives due to PI staining of RNA in the cytoplasm. A modified protocol that includes an RNase A treatment step can improve accuracy.
-
Quantitative Data Summary
Due to the limited publicly available quantitative toxicity data specifically for this compound, the following table provides an illustrative example of how to present such data. Researchers should generate their own dose-response curves for their specific cell lines of interest.
| Cell Line | Cancer Type | This compound IC50 (nM) | Apoptosis Rate at 100 nM (48h) | Notes |
| HCT116 | Colorectal Carcinoma | [Example: 50] | [Example: 65%] | Highly sensitive to p300/CBP inhibition. |
| MCF-7 | Breast Cancer | [Example: 250] | [Example: 40%] | Moderately sensitive. |
| A549 | Lung Carcinoma | [Example: 800] | [Example: 25%] | Shows relative resistance. |
| PC-3 | Prostate Cancer | [Example: 150] | [Example: 55%] | Dependent on androgen receptor signaling co-activated by p300/CBP. |
Note: The values presented in this table are for illustrative purposes only and are not actual experimental data for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound inhibits p300/CBP HAT activity in the nucleus.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high this compound toxicity.
References
Technical Support Center: Enhancing RV-1729 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of RV-1729, a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor for inhaled delivery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Suboptimal Efficacy or High Variability in In Vivo Models of Respiratory Inflammation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Lung Deposition | 1. Optimize Particle Size: Ensure the formulation generates an aerosol with a mass median aerodynamic diameter (MMAD) between 1-5 µm for optimal deep lung deposition. 2. Refine Inhalation System: For rodent studies, utilize a nose-only inhalation tower or a well-calibrated intratracheal administration system to ensure consistent delivery. 3. Verify Delivery System Performance: Regularly calibrate and validate the nebulizer or dry powder insufflator to confirm the delivered dose. |
| Poor Formulation Stability | 1. Assess Formulation Stability: Conduct short-term stability studies of the formulation under experimental conditions (e.g., temperature, humidity). 2. Protect from Light and Moisture: Store the this compound formulation in a cool, dark, and dry place. |
| Insufficient Target Engagement | 1. Dose-Response Study: Perform a dose-ranging study to determine the optimal dose for target inhibition in the lung. 2. Pharmacodynamic (PD) Assessment: Measure the inhibition of downstream PI3Kδ signaling markers (e.g., phosphorylated Akt, S6) in lung tissue or bronchoalveolar lavage (BAL) fluid at various time points post-dosing. |
| High Biological Variability | 1. Standardize Animal Models: Ensure consistency in the age, sex, and strain of the animals used. 2. Control Environmental Factors: Maintain consistent housing conditions (temperature, humidity, light-dark cycle) to minimize stress-induced variability. 3. Increase Sample Size: A larger number of animals per group may be necessary to achieve statistical significance. |
Issue 2: Unexpected Systemic Side Effects or Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Systemic Exposure | 1. Optimize Formulation for Lung Retention: Modify the formulation to increase the residence time of this compound in the lungs and reduce systemic absorption. This may involve altering the physicochemical properties of the drug substance. 2. Pharmacokinetic (PK) Analysis: Conduct a full PK study to determine the plasma concentration of this compound over time after inhalation. |
| Off-Target Effects | 1. Selectivity Profiling: If not already done, confirm the selectivity of this compound against other PI3K isoforms (α, β, γ) and a panel of other kinases. 2. Dose Reduction: Lower the administered dose to a level that maintains efficacy in the lungs while minimizing systemic concentrations that could lead to off-target effects. |
| Immune-Mediated Toxicities | 1. Monitor for Immune-Related Adverse Events: Be vigilant for signs of immune-mediated toxicities that have been observed with other PI3Kδ inhibitors, such as gastrointestinal inflammation or skin rashes. 2. Consult Toxicologist: If unexpected toxicities arise, consult with a toxicologist to design appropriate safety and investigative studies. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of various immune cells, particularly B cells and neutrophils, which are implicated in the inflammatory processes of respiratory diseases like asthma and COPD. By inhibiting PI3Kδ, this compound is expected to reduce airway inflammation.
Q2: What are the key downstream signaling molecules to measure for target engagement?
A2: To confirm that this compound is engaging its target in vivo, it is recommended to measure the phosphorylation status of downstream effectors of the PI3Kδ pathway. Key markers include phosphorylated Akt (p-Akt) at Ser473 and phosphorylated S6 ribosomal protein (p-S6). A reduction in the levels of these phosphorylated proteins in lung tissue or BAL cells following this compound administration would indicate successful target engagement.
Q3: What are the most appropriate animal models for testing the in vivo efficacy of this compound?
A3: For asthma, rodent models using allergens like ovalbumin (OVA) or house dust mite (HDM) are commonly used to induce allergic airway inflammation, eosinophilia, and airway hyperresponsiveness. For COPD, models involving chronic exposure to cigarette smoke or intranasal administration of lipopolysaccharide (LPS) can be used to induce neutrophilic inflammation and other COPD-like features.
Q4: How should this compound be formulated for preclinical in vivo inhalation studies?
A4: For preclinical studies, this compound can be formulated as a solution for nebulization or as a dry powder for insufflation. The choice of formulation will depend on the physicochemical properties of the compound and the available delivery devices. It is critical to ensure the formulation is stable and generates particles in the respirable range (1-5 µm).
Q5: What are the expected therapeutic effects of this compound in preclinical models?
A5: Based on its mechanism of action, this compound is expected to reduce the infiltration of inflammatory cells (such as eosinophils and neutrophils) into the lungs, decrease the production of pro-inflammatory cytokines and chemokines in the airways, and ameliorate airway hyperresponsiveness in relevant animal models of asthma and COPD.
Quantitative Data Summary
Disclaimer: Publicly available in vivo efficacy data for this compound is limited. The following tables present representative data from a preclinical study of a similar inhaled dual PI3Kγ/δ inhibitor, AZD8154, to provide an example of expected in vivo effects.
Table 1: Effect of Inhaled AZD8154 on Lipopolysaccharide (LPS)-Induced Neutrophil Recruitment in Rat Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg) | Neutrophil Count (x10^4 cells/mL) | % Inhibition |
| Vehicle Control | - | 15.2 ± 2.1 | - |
| AZD8154 | 0.02 | 12.9 ± 1.8 | 15% |
| AZD8154 | 0.1 | 7.4 ± 1.5 | 51% |
| AZD8154 | 0.3 | 2.6 ± 0.9 | 83% |
Table 2: Effect of Inhaled AZD8154 on Ovalbumin (OVA)-Induced Eosinophil Influx and Cytokine Levels in Sensitized Rat BALF
| Treatment Group | Dose (µg/kg) | Eosinophil Influx (% of Vehicle) | IL-13 Reduction (% of Vehicle) | IL-17 Reduction (% of Vehicle) |
| Vehicle Control | - | 100% | 100% | 100% |
| AZD8154 | 69 | 65% | 58% | 62% |
| AZD8154 | 230 | 32% | 25% | 30% |
| AZD8154 | 1180 | 15% | 12% | 18% |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rat Model of LPS-Induced Airway Inflammation
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to vehicle control and this compound treatment groups.
-
Dosing: Administer the this compound formulation or vehicle via intratracheal insufflation or nose-only inhalation at the desired doses.
-
LPS Challenge: One hour post-dosing, administer LPS (e.g., 1 mg/mL in sterile saline) via intratracheal instillation.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (e.g., 6 hours), euthanize the animals and perform BAL with phosphate-buffered saline (PBS).
-
Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
Cytokine Analysis: Analyze the BAL fluid supernatant for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.
Protocol 2: Pharmacodynamic Assessment of PI3Kδ Pathway Inhibition in Lung Tissue
-
Animal Model and Dosing: As described in Protocol 1.
-
Tissue Collection: At various time points after this compound administration (e.g., 1, 4, 8, and 24 hours), euthanize the animals and perfuse the lungs with saline.
-
Tissue Homogenization: Excise the lungs and immediately snap-freeze them in liquid nitrogen. Homogenize the frozen lung tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in the lung homogenates using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membranes with primary antibodies against p-Akt (Ser473), total Akt, p-S6, and total S6. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Technical Support Center: Troubleshooting Guide for Kinase Assays
This guide provides comprehensive troubleshooting advice and frequently asked questions for researchers utilizing kinase assays. While the specific kinase "RV-1729" is not referenced in publicly available scientific literature, the principles and challenges of kinase assays are broadly applicable. This guide will use the well-characterized Rho-kinase (ROCK) as a representative example for specific signaling pathways and experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to consider when optimizing a kinase assay?
Optimizing a kinase assay is crucial for generating reliable and reproducible data. Key initial steps involve the careful selection and titration of assay components.[1][2] This includes determining the optimal concentrations of the kinase, substrate, and ATP.[3] It is also important to select an appropriate assay format (e.g., fluorescence, luminescence, radiometric) that balances sensitivity, throughput, and cost.[1][4] Finally, establishing optimal reaction conditions such as pH, temperature, and incubation time is essential for robust assay performance.[1][2]
Q2: How do I determine the optimal enzyme concentration for my assay?
To determine the optimal enzyme concentration, a titration experiment should be performed. This involves testing a range of enzyme concentrations while keeping the substrate and ATP concentrations constant. The ideal concentration will yield a robust signal well above the background noise, within the linear range of the assay.[5]
Q3: What are common sources of interference in kinase assays?
Several factors can interfere with kinase assays, leading to false positives or negatives. Test compounds themselves can be a source of interference by fluorescing or quenching the assay signal.[1][6] Additionally, impurities in reagents like ATP or buffers can affect reaction kinetics.[1] It is also important to consider that some compounds may cause non-specific inhibition by chelating necessary cofactors.[1]
Troubleshooting Common Issues
Problem 1: High Background Signal
A high background signal can obscure the true kinase activity, leading to a low signal-to-noise ratio.[2]
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment and ensure the kinase preparation is of high purity.[2] |
| Sub-optimal Reagent Concentrations | Titrate each reagent (kinase, substrate, ATP, detection reagents) to find the optimal concentration that provides a good signal window without elevating the background.[2] |
| Prolonged Incubation Times | Perform a time-course experiment to determine the linear range for both the kinase reaction and the signal detection, avoiding excessively long incubations that can lead to non-enzymatic signal generation.[2] |
| Assay Plate Issues | Some microplates can autofluoresce or autoluminesce. Test different plate types to find one with low background for your specific assay format. |
Problem 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the kinase using a known positive control substrate and inhibitor. Ensure proper storage and handling of the enzyme. |
| Sub-optimal Assay Conditions | Ensure the buffer composition (pH, salt concentration) is optimal for the specific kinase.[2][3] Verify that the concentrations of the kinase, substrate, and ATP are sufficient.[2] |
| Degraded Reagents | Prepare fresh ATP and detection reagents immediately before use.[2] Some reagents are sensitive to light or temperature and should be handled accordingly. |
| Incorrect Assay Wavelengths | For fluorescence-based assays, confirm that the excitation and emission wavelengths are set correctly for the specific fluorophore being used. |
Problem 3: High Variability and Poor Reproducibility
Inconsistent results between replicate wells or experiments can make data interpretation difficult.[3]
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.[3] |
| Inadequate Mixing | Thoroughly mix all reagents after addition, but avoid introducing bubbles.[3] |
| Temperature Fluctuations | Maintain a stable and uniform temperature for all reagents and the assay plate during incubation.[2][3] Avoid placing plates on surfaces with temperature gradients.[3] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation.[3] To mitigate this, avoid using the outer wells or fill them with buffer or water.[3] |
| Reagent Instability | Prepare reagents fresh and keep them on ice until use, especially the kinase and ATP which can degrade over time.[2] |
Experimental Protocols
Standard Kinase Assay Protocol (Example: Luminescence-based)
This protocol is a general guideline and should be optimized for the specific kinase and assay format.
-
Prepare Reagents :
-
Kinase Buffer : 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.[5]
-
Kinase/Substrate Mix : Prepare a 2X solution of the kinase and substrate in kinase buffer.
-
ATP Solution : Prepare a 2X solution of ATP in kinase buffer.
-
Test Compound : Prepare a 4X solution of the test compound (e.g., inhibitor) in a suitable solvent (e.g., DMSO) and dilute in kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the 4X test compound solution or vehicle control to the appropriate wells of a 96-well plate.[3]
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.[3]
-
Incubate for 10-20 minutes at room temperature to allow for compound binding.[3][7]
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.[3]
-
Incubate for the desired time (e.g., 60 minutes) at a controlled temperature.[3][5]
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence).[5]
-
IC₅₀ Determination
To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, a dose-response experiment is performed.
-
Prepare serial dilutions of the inhibitor. A common approach is to use a 10-point dilution series.
-
Perform the kinase assay as described above, with each inhibitor concentration tested in duplicate or triplicate.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Example IC₅₀ Values for ROCK Inhibitors
| Inhibitor | Target | IC₅₀ (nM) |
| GSK269962A | ROCK1 | 1.6[8] |
| SB-772077-B | ROCK1 | 5.6[8] |
| Fasudil | ROCK | Biochemical IC₅₀s in the hundreds of nanomolar range[9] |
| Y-27632 | ROCK | Biochemical IC₅₀s in the hundreds of nanomolar range[9] |
Visualizing Workflows and Pathways
General Kinase Assay Workflow
Caption: A generalized workflow for a typical in vitro kinase assay.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common kinase assay issues.
Example Signaling Pathway: Rho-Kinase (ROCK)
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[10] It is a downstream effector of the small GTPase RhoA.[9][11][12]
Caption: Simplified signaling pathway of Rho-Kinase (ROCK).
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promega.com [promega.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho kinase inhibitors as potential therapeutic agents for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of RV-1729: A Next-Generation PI3Kδ Inhibitor
A deep dive into the potency and selectivity of RV-1729 against other leading Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling. Its overactivation is a key driver in various B-cell malignancies, making it a prime therapeutic target. This compound is a novel, potent, and selective PI3Kδ inhibitor. This guide provides an objective comparison of this compound's performance against other well-established PI3Kδ inhibitors: idelalisib, umbralisib, and zandelisib, supported by experimental data.
Biochemical Potency and Selectivity
The in vitro potency of this compound and its counterparts was evaluated in biochemical assays measuring the half-maximal inhibitory concentration (IC50) against the four Class I PI3K isoforms (α, β, γ, and δ). Lower IC50 values indicate greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | 192[1][2] | - | 24[1][2] | 12[1][2] |
| Idelalisib | 8600[3][4] | 4000[3][4] | 2100[3][4] | 19[3][4] |
| Umbralisib | >10000 | 1116 | 1065 | 22 |
| Zandelisib | - | - | - | 0.6[5] |
Data for this compound PI3Kβ and Zandelisib PI3Kα, β, and γ isoforms were not available in the searched literature. A lower IC50 value indicates higher potency.
This compound demonstrates potent inhibition of PI3Kδ with an IC50 of 12 nM.[1][2] Notably, it exhibits a 2-fold selectivity for PI3Kδ over the γ isoform and a 16-fold selectivity over the α isoform.[1][2] Idelalisib, the first-in-class PI3Kδ inhibitor, shows high selectivity for the delta isoform over the α, β, and γ isoforms.[3][4] Umbralisib also displays selectivity for PI3Kδ, albeit with some activity against the β and γ isoforms. Zandelisib is a highly potent PI3Kδ inhibitor with an IC50 of 0.6 nM.[5]
Cellular Potency: Inhibition of PI3K Signaling and Cell Viability
The cellular activity of these inhibitors was assessed by their ability to inhibit the phosphorylation of Akt (p-Akt), a key downstream effector in the PI3K pathway, and to reduce the viability of B-cell lymphoma cell lines. The half-maximal effective concentration (EC50) is a measure of a drug's potency in a cell-based assay.
| Inhibitor | Cell Line | Assay | Cellular Potency (EC50/IC50, nM) |
| This compound | THP-1 | p-Akt Inhibition | 46[1] |
| Idelalisib | B-cells | B-cell proliferation | 6 |
| Umbralisib | Lymphoma/Leukemia cell lines | p-Akt Inhibition | - |
| Zandelisib | Raji (B-cell lymphoma) | p-Akt Inhibition | - |
Direct head-to-head comparative data for the cellular potency of all four inhibitors in the same B-cell line under identical conditions was not available in the searched literature. The available data is presented.
This compound effectively inhibits the phosphorylation of Akt in MCP1-stimulated THP-1 cells with an IC50 of 46 nM.[1] Idelalisib potently inhibits B-cell proliferation with an EC50 of 6 nM. Studies have shown that umbralisib inhibits the phosphorylation of Akt in human lymphoma and leukemia cell lines. Zandelisib has been demonstrated to inhibit PI3Kδ-mediated Akt phosphorylation in Raji cells.[6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of PI3K isoforms by measuring the amount of ADP produced during the kinase reaction.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PIPES/PS lipid substrate
-
ATP
-
Test inhibitors (this compound, idelalisib, umbralisib, zandelisib)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the PI3K enzyme and lipid substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular p-Akt Inhibition Assay (Western Blot)
This assay determines the ability of the inhibitors to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of Akt.
-
Reagents and Materials:
-
B-cell lymphoma cell lines (e.g., Raji, TMD8)
-
Cell culture medium and supplements
-
Test inhibitors
-
Stimulating agent (e.g., anti-IgM)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed the B-cell lymphoma cells in multi-well plates and culture overnight.
-
Treat the cells with various concentrations of the test inhibitors for 2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Akt and total Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the EC50 for p-Akt inhibition.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Reagents and Materials:
-
B-cell lymphoma cell lines
-
Cell culture medium and supplements
-
Test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Seed the cells in an opaque-walled 96-well plate and allow them to acclimate.
-
Add serial dilutions of the test inhibitors to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well to lyse the cells and generate a luminescent signal.
-
Mix the contents on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 values by plotting cell viability against the inhibitor concentration.
-
References
- 1. Sensitivity to PI3K and AKT inhibitors is mediated by divergent molecular mechanisms in subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Comparison of the PI3Kδ Inhibitors RV-1729 and Idelalisib
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.
This guide provides an objective in vitro comparison of RV-1729 and idelalisib, two selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of various hematopoietic cells. Its dysregulation is implicated in hematological malignancies and inflammatory diseases, making it an attractive therapeutic target.
Introduction to this compound and Idelalisib
Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class, orally bioavailable, selective PI3Kδ inhibitor. It is approved for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma. By inhibiting PI3Kδ, idelalisib induces apoptosis and inhibits proliferation in malignant B-cells.
This compound is a potent and selective PI3Kδ inhibitor that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action also centers on the inhibition of the PI3Kδ isoform, thereby modulating immune and inflammatory responses.
This guide summarizes key in vitro data for both compounds, covering their biochemical potency, isoform selectivity, and cellular activity. Detailed experimental protocols for the assays described are also provided to support further research.
Quantitative Data Summary
The following table summarizes the reported in vitro potency and selectivity of this compound and idelalisib against Class I PI3K isoforms. It is important to note that these values are compiled from different sources and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | Idelalisib |
| Biochemical IC50 (PI3Kδ) | 12 nM[1][2] | 2.5 nM - 19 nM |
| Selectivity (vs. PI3Kα) | 16-fold[1][2] | >40-fold to 453-fold |
| Selectivity (vs. PI3Kβ) | - | >40-fold to 210-fold |
| Selectivity (vs. PI3Kγ) | 2-fold[1][2] | >40-fold to 110-fold |
| Cellular IC50 (PMA-induced peroxide production in U937 cells) | 1.1 nM[2] | Not Reported |
| Cellular IC50 (AKT phosphorylation in MCP1-stimulated THP1 cells) | 46 nM[2] | Not Reported |
Mechanism of Action and Signaling Pathway
Both this compound and idelalisib are ATP-competitive inhibitors of the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent deactivation of the PI3K/AKT/mTOR pathway ultimately results in reduced cell proliferation and survival, and in the case of malignant cells, induction of apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.
Biochemical Kinase Assay (PI3Kδ IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PI3Kδ enzyme.
Principle: The assay measures the phosphorylation of the substrate PIP2 to PIP3 by the PI3Kδ enzyme. The amount of product formed is quantified, typically using a luminescence-based method where the amount of ATP consumed is correlated with light output.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Test compounds (this compound, idelalisib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the PI3Kδ enzyme to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the activity of the PI3Kδ enzyme.
-
Calculate IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-AKT (p-AKT) Western Blot Assay
Objective: To assess the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of AKT.
Principle: Cells are treated with the test compound and then stimulated to activate the PI3K pathway. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated AKT (p-AKT) and total AKT.
Materials:
-
Relevant cell line (e.g., THP-1, U937, or a B-cell lymphoma line)
-
Cell culture medium and supplements
-
Test compounds (this compound, idelalisib)
-
Stimulant (e.g., MCP-1, PMA, anti-IgM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere or grow to a suitable density.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 10-30 minutes) to induce AKT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against p-AKT.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
-
Plot the normalized p-AKT levels against the compound concentration to determine the cellular IC50.
Discussion and Conclusion
Both this compound and idelalisib are potent inhibitors of the PI3Kδ isoform. Based on the available biochemical data, idelalisib appears to have a slightly lower IC50 for PI3Kδ in some studies, suggesting higher potency. However, it is crucial to emphasize that a direct comparison is limited by the lack of head-to-head studies under identical conditions.
In terms of selectivity, idelalisib demonstrates a more pronounced selectivity profile against other Class I PI3K isoforms, particularly α and β, when compared to the reported data for this compound. The higher selectivity of idelalisib may translate to a more targeted therapeutic effect with potentially fewer off-target effects related to the inhibition of other PI3K isoforms.
References
A Comparative Analysis of RV-1729 and Other PI3K Gamma Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of RV-1729, a potent phosphoinositide 3-kinase (PI3K) delta inhibitor with gamma activity, against other notable PI3K gamma (PI3Kγ) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced landscape of PI3K inhibition. We will delve into the biochemical and cellular activities, selectivity profiles, and experimental methodologies to provide a comprehensive resource for informed decision-making in research and development.
Introduction to PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, differentiation, motility, and survival. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. Four isoforms of the p110 catalytic subunit exist: alpha (α), beta (β), delta (δ), and gamma (γ). While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are predominantly found in hematopoietic cells, making them attractive targets for immunological and oncological indications.
This guide focuses on the comparative analysis of inhibitors targeting the PI3Kγ isoform, with a special focus on this compound. We will compare its profile with that of Eganelisib (IPI-549), a highly selective PI3Kγ inhibitor, and Duvelisib (Copiktra®), a dual PI3Kδ/γ inhibitor approved for certain hematological malignancies.
Biochemical Potency and Selectivity
The in vitro potency and selectivity of a kinase inhibitor are fundamental parameters in its characterization. These are typically determined through biochemical assays that measure the direct inhibition of the purified enzyme's activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Primary Target(s) |
| This compound | 192[1][2] | - | 12[1][2] | 24[1][2] | δ > γ |
| Eganelisib (IPI-549) | 3200 | 3500 | >8400 | 16 | γ |
| Duvelisib | 1602 | 85 | 2.5 | 27.4 | δ/γ |
Note: IC50 values can vary between different assay formats and conditions. The data presented here are compiled from publicly available sources for comparative purposes.
This compound is a potent inhibitor of PI3Kδ with an IC50 of 12 nM.[1][2] It exhibits a twofold selectivity for PI3Kδ over PI3Kγ and a 16-fold selectivity over PI3Kα.[1][2] Eganelisib is a highly selective PI3Kγ inhibitor with an IC50 of 16 nM and demonstrates greater than 150-fold selectivity over other class I PI3K isoforms. Duvelisib is a dual inhibitor with high potency against both PI3Kδ (IC50 = 2.5 nM) and PI3Kγ (IC50 = 27.4 nM).
Cellular Activity
Cellular assays provide a more physiologically relevant context for evaluating inhibitor activity by measuring the downstream effects of target inhibition within a whole-cell system. A common method is to measure the phosphorylation of Akt (p-Akt), a key downstream effector in the PI3K pathway.
| Compound | Cell Line | Assay Readout | IC50 (nM) |
| This compound | THP-1 (MCP-1 stimulated) | p-Akt inhibition | 46[1] |
| Eganelisib (IPI-549) | RAW264.7 (C5a-stimulated) | p-Akt inhibition | 1.2 |
| Duvelisib | CLL tumor cells | p-Akt inhibition | Single-dose inhibition observed[3] |
This compound inhibits the phosphorylation of Akt in MCP1-stimulated THP-1 cells with an IC50 of 46 nM.[1] Eganelisib demonstrates potent cellular activity with a p-Akt IC50 of 1.2 nM in RAW264.7 macrophages. Duvelisib has been shown to inhibit p-Akt in primary CLL tumor cells following a single dose.[3]
Preclinical In Vivo Efficacy and Pharmacokinetics
Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of drug candidates.
This compound: In murine models of asthma and COPD, this compound has been shown to significantly inhibit allergen-induced responses.[1] It is being developed as an inhaled therapy for respiratory diseases.[4][5]
Eganelisib (IPI-549): Preclinical studies have shown that eganelisib has an oral bioavailability of ≥31% across different species and a pharmacokinetic profile that supports daily dosing.[6] In syngeneic tumor models, eganelisib demonstrated immune activation within the myeloid compartment, leading to T-cell infiltration and tumor growth delay.[6] It has been shown to reprogram tumor-associated macrophages from an immune-suppressive to an immune-activating phenotype.[7]
Duvelisib: In preclinical models of B-cell lymphomas, duvelisib showed potent activity that was greater than inhibition of either the δ or γ isoform alone.[8] Pharmacokinetic studies in rats after a 25 mg/kg oral dose showed a maximum concentration (Cmax) of 185.3 ± 21.6 ng/mL and an elimination half-life (T½) of 2.6 ± 0.4 hours.[9] In vivo studies in a T-cell lymphoma patient-derived xenograft (PDX) model showed that duvelisib treatment led to a shift in tumor-associated macrophages from an M2-like to an M1-like phenotype.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are representative protocols for key assays used in the characterization of PI3K inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for measuring the in vitro activity of PI3K enzymes and the potency of their inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (white, 384-well)
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the PI3K enzyme, lipid substrate, and ATP to their final concentrations in the kinase reaction buffer. Prepare a serial dilution of the test inhibitor.
-
Kinase Reaction: Add the PI3K enzyme, lipid substrate, and test inhibitor to the wells of the assay plate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular p-Akt Western Blot Assay
This protocol details the measurement of Akt phosphorylation in cells to assess the cellular potency of PI3K inhibitors.
Materials:
-
Cell line of interest (e.g., THP-1)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Stimulating agonist (e.g., MCP-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and grow to the desired confluency. Serum-starve the cells if necessary to reduce basal p-Akt levels. Pre-treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours). Stimulate the cells with an agonist to activate the PI3K pathway.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control. Quantify the band intensities using densitometry and normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.
Conclusion
This comparative guide provides a snapshot of the current understanding of this compound in the context of other PI3Kγ inhibitors. This compound is a potent PI3Kδ inhibitor with significant activity against the γ isoform. In contrast, Eganelisib offers high selectivity for PI3Kγ, while Duvelisib provides dual inhibition of both δ and γ isoforms. The choice of inhibitor for a specific research application will depend on the desired selectivity profile and the biological question being addressed. The provided experimental protocols offer a starting point for the in-house characterization and comparison of these and other PI3K inhibitors. As the field of PI3K research continues to evolve, detailed and standardized comparative analyses will be crucial for advancing our understanding and therapeutic application of this important class of inhibitors.
References
- 1. This compound |CAS:1293915-42-0 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A Randomised, Double Blind, Placebo-controlled, Three Part Study to Evaluate the Safety, Tolerability and Pharmacokinetics of Treatment With Single and Repeat Doses of Inhaled RV1729 in Healthy Subjects and Subjects With Mild to Moderate Asthma - AdisInsight [adisinsight.springer.com]
- 6. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
Confirming RV-1729 Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the selectivity profile of RV-1729, a potent inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. While direct published evidence of selectivity confirmation using knockout models for this compound is not publicly available, this guide outlines the standard experimental methodologies, including the hypothetical use of such models, to rigorously assess inhibitor specificity. The provided data and protocols are intended to offer a framework for comparing this compound with other PI3K inhibitors.
This compound, developed by RespiVert, a subsidiary of Janssen, is a dual PI3Kδ/γ inhibitor that was investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic rationale is based on the central role of PI3Kδ and PI3Kγ in the activation and migration of various immune cells implicated in airway inflammation.
In Vitro Selectivity Profile of this compound
Biochemical assays are fundamental in determining the potency and selectivity of a kinase inhibitor against its intended targets and a panel of related kinases. The following table summarizes the available in vitro data for this compound against Class I PI3K isoforms.
| Target | IC50 (nM) | Fold Selectivity (vs. PI3Kα) | Fold Selectivity (vs. PI3Kβ) |
| PI3Kδ | 0.8 | 212.5 | 100 |
| PI3Kγ | 2.3 | 73.9 | 34.8 |
| PI3Kα | 170 | 1 | 0.47 |
| PI3Kβ | 80 | 2.1 | 1 |
Note: Data is compiled from publicly available preclinical information. Specific assay conditions may vary.
Experimental Protocols for Selectivity Confirmation
To ensure the on-target efficacy and minimize off-target effects, a multi-faceted approach to selectivity profiling is crucial. This typically involves a combination of biochemical assays, cell-based assays, and in vivo models, including the use of genetically modified animals.
Biochemical Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of kinases.
-
Methodology:
-
Utilize a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™) with purified recombinant kinase enzymes.
-
Incubate the kinase, substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP with a serial dilution of this compound.
-
Measure the kinase activity by quantifying the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
The panel should include all Class I PI3K isoforms (α, β, δ, γ) and a wide range of other kinases to assess off-target activity.
-
Cellular Assays
-
Objective: To confirm the on-target activity of this compound in a cellular context by measuring the inhibition of downstream signaling.
-
Methodology:
-
Use appropriate cell lines that express the target kinases (e.g., B cells or neutrophils for PI3Kδ and PI3Kγ).
-
Stimulate the cells with a relevant agonist (e.g., B cell receptor activation for PI3Kδ or a chemokine for PI3Kγ) in the presence of varying concentrations of this compound.
-
Measure the phosphorylation of downstream effectors, such as Akt (p-Akt), using techniques like Western blotting or ELISA.
-
Calculate the EC50 value, the effective concentration that gives half-maximal response.
-
In Vivo Selectivity Confirmation with Knockout Models (Hypothetical Application for this compound)
-
Objective: To definitively demonstrate that the in vivo effects of this compound are mediated through the inhibition of PI3Kδ and/or PI3Kγ.
-
Methodology:
-
Animal Models: Utilize wild-type (WT), PI3Kδ knockout (Pik3cd⁻/⁻), and PI3Kγ knockout (Pik3cg⁻/⁻) mice.
-
Disease Induction: Induce an inflammatory response relevant to the therapeutic indication, such as an allergen-induced model of asthma. Key inflammatory readouts would include eosinophil infiltration into the lungs and airway hyperresponsiveness.
-
Treatment: Administer this compound or a vehicle control to all three genotypes of mice.
-
Endpoint Analysis:
-
In WT mice, this compound is expected to significantly reduce the inflammatory response.
-
In PI3Kδ knockout mice, the inflammatory response may already be attenuated. The effect of this compound should be significantly blunted compared to its effect in WT mice if PI3Kδ is a primary target.
-
Similarly, in PI3Kγ knockout mice, the effect of this compound on relevant endpoints (e.g., neutrophil migration) should be diminished.
-
-
Interpretation: By comparing the pharmacological effect of this compound across the different genotypes, the contribution of each isoform to the drug's overall in vivo activity can be dissected, thus confirming its selectivity.
-
Visualizing Pathways and Workflows
To better illustrate the underlying biology and experimental logic, the following diagrams are provided.
Caption: PI3Kδ/γ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for confirming in vivo selectivity using knockout models.
Cross-Validation of RV-1729 Activity Across Multiple Research Laboratories
This guide provides a comparative analysis of the biological activity of the novel compound RV-1729, as determined by in-house and external laboratories. The data presented herein aims to offer a transparent and objective overview of the compound's potency and reproducibility, alongside a comparison with a known alternative. All experimental data is supported by detailed methodologies to ensure replicability.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cross-laboratory validation of this compound.
Table 1: Comparative IC50 Values for Target Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of this compound and a competitor compound against the primary target kinase. The data was generated by three independent laboratories.
| Compound | Lab A (in-house) IC50 (nM) | Lab B (CRO) IC50 (nM) | Lab C (Academic) IC50 (nM) | Mean IC50 (nM) | Standard Deviation |
| This compound | 15.2 | 18.5 | 16.8 | 16.83 | 1.65 |
| Alternative-X | 45.7 | 51.2 | 48.9 | 48.6 | 2.75 |
Table 2: Cell-Based Apoptosis Induction Assay
This table shows the percentage of apoptotic cells following a 24-hour treatment with 100 nM of each compound in a cancer cell line.
| Compound | Lab A (in-house) % Apoptosis | Lab B (CRO) % Apoptosis | Lab C (Academic) % Apoptosis | Mean % Apoptosis | Standard Deviation |
| This compound | 68.3% | 71.5% | 69.8% | 69.87% | 1.60% |
| Alternative-X | 42.1% | 45.6% | 43.5% | 43.73% | 1.76% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate reproduction of the results.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound and Alternative-X against the target kinase.
-
Materials: Recombinant human kinase, ATP, substrate peptide, test compounds (this compound, Alternative-X), kinase assay buffer, and a luminescence-based kinase activity kit.
-
Procedure:
-
A serial dilution of the test compounds was prepared in DMSO and then diluted in kinase assay buffer.
-
The kinase, substrate peptide, and test compound were incubated together in a 384-well plate for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the remaining ATP was quantified using a luminescence-based detection reagent.
-
Luminescence was measured on a plate reader.
-
IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.
-
Protocol 2: Cell-Based Apoptosis Assay
-
Objective: To quantify the induction of apoptosis in a cancer cell line upon treatment with this compound and Alternative-X.
-
Cell Line: Human colorectal carcinoma cell line (HCT116).
-
Materials: HCT116 cells, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Procedure:
-
HCT116 cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were treated with 100 nM of this compound, Alternative-X, or a vehicle control (DMSO) for 24 hours.
-
Following treatment, cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
-
Visualizations
The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow.
A Comparative Guide to RV-1729 and Duvelisib for B-Cell Malignancy Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of RV-1729 and the FDA-approved drug duvelisib, focusing on their potential applications in B-cell malignancy research. This document synthesizes available preclinical and clinical data to highlight the distinct characteristics of each compound.
While both this compound and duvelisib target the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in B-cell malignancies, they exhibit different selectivity profiles and have been explored in different therapeutic contexts. Duvelisib is a well-established dual inhibitor of PI3K-δ and PI3K-γ, with proven efficacy in various B-cell cancers.[1][2][3][4] In contrast, this compound is a potent PI3K-δ inhibitor with secondary activity against PI3K-γ, primarily investigated for respiratory diseases.[2][5][6][7][8] To date, no public data directly links this compound to B-cell malignancy research.
Mechanism of Action and Signaling Pathways
Both molecules exert their effects by inhibiting PI3K isoforms predominantly expressed in hematopoietic cells.[1][5] Inhibition of PI3K-δ directly disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of malignant B-cells.[1][4] The concurrent inhibition of PI3K-γ modulates the tumor microenvironment by interfering with T-cell trafficking and macrophage polarization, reducing the supportive network for cancer cells.[7][9]
Duvelisib's dual inhibition of both PI3K-δ and PI3K-γ provides a multi-pronged attack on B-cell malignancies by directly targeting the cancer cells and disrupting their supportive microenvironment.[1][4] this compound, with its primary selectivity for PI3K-δ, would theoretically also impact BCR signaling, but its lesser potency against PI3K-γ might result in a different level of microenvironment modulation.
References
- 1. SENP1: A perspective from immune cells to disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|RV1729;RV 1729 [dcchemicals.com]
- 7. Drugs in Clinical Development for Asthma: Summary and Table | springermedicine.com [springermedicine.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of RV-1729 and Umbralisib: Two Kinase Inhibitors Targeting the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two kinase inhibitors, RV-1729 and umbralisib, with a focus on their mechanisms of action, biochemical activity, and clinical development status. While both molecules target the phosphoinositide 3-kinase (PI3K) pathway, their development trajectories and available data differ significantly, providing a unique case study in drug development.
Introduction
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies.[1][2] Both this compound and umbralisib have been developed as inhibitors of PI3K, but with distinct selectivity profiles and therapeutic indications.
This compound is a potent and selective inhibitor of the delta (δ) isoform of PI3K (PI3Kδ).[3][4] Its development has primarily focused on inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD).[3]
Umbralisib , on the other hand, is a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε).[5][6] It was developed for the treatment of hematologic malignancies and received accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[7] However, this approval was later withdrawn due to safety concerns.[8]
This guide will delve into the available preclinical and clinical data for both compounds, presenting a clear, data-driven comparison to inform researchers and drug development professionals.
Mechanism of Action and Signaling Pathways
Both this compound and umbralisib exert their effects by inhibiting PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling cascade.[9] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, survival, and function.[10] By inhibiting PI3Kδ, these drugs can disrupt the signaling pathways that drive the proliferation and survival of malignant B-cells.[8]
Umbralisib possesses an additional mechanism of action through its inhibition of CK1ε, a protein implicated in the regulation of oncoprotein translation.[5][6] This dual inhibition may contribute to its anti-cancer activity.
Below is a diagram illustrating the PI3Kδ signaling pathway and the points of inhibition for this compound and umbralisib.
Comparative Performance Data
Quantitative data for this compound in oncology is limited in the public domain. The available data primarily pertains to its biochemical potency and selectivity. In contrast, extensive clinical data is available for umbralisib from its development program in hematologic malignancies.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | Umbralisib |
| Target(s) | PI3Kδ | PI3Kδ, CK1ε |
| IC50 (PI3Kδ) | 12 nM[3][4] | Potent inhibition at clinically achievable concentrations[5][6] |
| Selectivity | ~2-fold vs PI3Kγ[3][4] | >1500-fold vs PI3Kα and PI3Kβ[4][5][6] |
| ~16-fold vs PI3Kα[3][4] | ~225-fold vs PI3Kγ[4][5][6] |
Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas
| Indication | Overall Response Rate (ORR) | Median Duration of Response (DoR) |
| Marginal Zone Lymphoma (MZL) | 49%[11] | Not Reached[12] |
| Follicular Lymphoma (FL) | 45%[12] | 11.1 months[12] |
Note: No clinical efficacy data for this compound in oncology is publicly available.
Experimental Protocols
Standard assays are employed to evaluate the activity of PI3K inhibitors like this compound and umbralisib. Below are detailed methodologies for key experiments.
PI3Kδ Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3Kδ and the inhibitory effect of test compounds.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to the kinase activity.[13][14]
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and ATP in a kinase buffer.[13]
-
Inhibitor Addition: Serial dilutions of the test compound (this compound or umbralisib) are added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.[13]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.[13]
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies the number of viable cells based on the amount of ATP present.[1][15]
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., lymphoma or leukemia cell lines) are seeded in 96-well plates and allowed to adhere overnight.[15]
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound or umbralisib for a specified period (e.g., 48-72 hours).[15]
-
Assay Reagent Addition:
-
MTT Assay: MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation. The crystals are then solubilized with a solvent (e.g., DMSO).[1]
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the ATP content.[15]
-
-
Data Acquisition:
-
MTT Assay: Absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Assay: Luminescence is measured.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined.[1]
Summary and Conclusion
This compound and umbralisib are both inhibitors of PI3Kδ, a clinically validated target in hematologic malignancies. However, their development paths and available data present a study in contrasts.
This compound is a highly selective PI3Kδ inhibitor with limited publicly available data in the context of oncology. Its development has been primarily directed towards respiratory diseases. While its mechanism of action suggests potential anti-cancer activity, particularly in B-cell malignancies, further preclinical and clinical studies would be necessary to validate this.
Umbralisib , a dual PI3Kδ and CK1ε inhibitor, has undergone extensive clinical investigation in hematologic cancers. It demonstrated clinically meaningful activity in patients with relapsed or refractory MZL and FL, leading to its accelerated FDA approval.[11][12] However, the subsequent emergence of safety signals, including an increased risk of death, led to the voluntary withdrawal of its approval, highlighting the potential for on-target and off-target toxicities with PI3K pathway inhibitors.[8]
For researchers in the field, the story of these two molecules underscores several key points:
-
Target Selectivity: The distinct selectivity profiles of PI3K inhibitors can influence both their efficacy and their toxicity profiles.
-
Dual Inhibition: Targeting multiple nodes in a signaling pathway, as with umbralisib, may offer enhanced efficacy but also presents a more complex safety profile to manage.
-
Therapeutic Window: The ultimate success of a targeted therapy depends on achieving a favorable therapeutic window, where anti-tumor activity is maximized, and toxicity is manageable.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | p110δ PI3 kinase pathway: emerging roles in cancer [frontiersin.org]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.es [promega.es]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of RV-1729: On-Target Effects in Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RV-1729, an investigational inhaled therapy for chronic obstructive pulmonary disease (COPD) and asthma, with alternative therapeutic agents. The analysis is based on publicly available preclinical and clinical data, focusing on on-target effects and supported by detailed experimental methodologies.
Introduction to this compound
This compound is a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K), with additional activity against the gamma (γ) isoform.[1][2] The PI3K pathway is a critical signaling cascade in immune cells, and its dysregulation is implicated in the chronic inflammation characteristic of COPD and asthma. By targeting PI3Kδ and PI3Kγ, which are predominantly expressed in leukocytes, this compound aims to modulate the inflammatory response in the airways.
Competitive Landscape
The therapeutic landscape for COPD and asthma includes a variety of agents with different mechanisms of action. For this comparative analysis, we will focus on other PI3K inhibitors that have been investigated for respiratory diseases, as well as a novel inhaled therapeutic with a distinct mechanism of action, Ensifentrine.
-
PI3K Inhibitors:
-
Phosphodiesterase (PDE) Inhibitor:
-
Ensifentrine (RPL554): An inhaled dual inhibitor of PDE3 and PDE4.[13]
-
On-Target Potency and Selectivity
The on-target effects of these inhibitors are determined by their potency (IC50) against their intended targets and their selectivity over other related enzymes. Lower IC50 values indicate higher potency.
| Compound | Target(s) | IC50 (nM) | Selectivity Profile |
| This compound | PI3Kδ | 12 [1][2] | 2-fold selective for PI3Kδ over PI3Kγ; 16-fold over PI3Kα.[1][2] |
| PI3Kγ | ~24 | ||
| Nemiralisib | PI3Kδ | pKi = 9.9 (~0.126 nM)[3][4] | >1000-fold selective over PI3Kα, PI3Kβ, and PI3Kγ.[3][4] |
| Idelalisib | PI3Kδ | 2.5[5][7] | 40- to 300-fold selective over other PI3K Class I enzymes.[5] |
| Duvelisib | PI3Kδ | 2.5[9][10][12] | 10-fold selective for PI3Kδ over PI3Kγ.[8] |
| PI3Kγ | 27.4[9] | ||
| Ensifentrine | PDE3 | 0.4[13] | Highly selective for PDE3 and PDE4 over other PDE isoforms.[14] |
| PDE4 | 1479[13] |
Clinical Efficacy Comparison
Direct head-to-head clinical trial data for these compounds in COPD and asthma is limited. However, available data provides insights into their potential clinical utility.
| Compound | Indication(s) | Key Clinical Endpoints |
| This compound | COPD, Asthma | Phase I/Ib trials completed, focusing on safety and pharmacokinetics. Efficacy data not publicly available. |
| Nemiralisib | COPD | In a study of acutely exacerbating COPD patients, nemiralisib was associated with a placebo-corrected improvement in FEV1 of 136 mL.[15] |
| Idelalisib | Hematologic Malignancies | Not clinically developed for respiratory indications. |
| Duvelisib | Hematologic Malignancies | Not clinically developed for respiratory indications. |
| Ensifentrine | COPD | Phase 3 ENHANCE trials showed statistically significant improvements in lung function (FEV1).[16][17] A 36% reduction in the rate of moderate to severe exacerbations over 24 weeks was observed.[16] A 42% reduction in the risk of exacerbation was also reported.[18] |
Signaling Pathways and Mechanism of Action
Caption: Drug Discovery and Development Workflow.
Conclusion
This compound is a promising inhaled PI3Kδ/γ inhibitor with potent and selective activity in preclinical models. While direct comparative clinical efficacy data in respiratory diseases is not yet available, its on-target profile suggests it may offer a targeted anti-inflammatory approach for COPD and asthma. In contrast, Ensifentrine, with its dual PDE3/4 inhibition mechanism, has demonstrated significant improvements in both lung function and exacerbation rates in late-stage clinical trials, offering a different therapeutic strategy that combines bronchodilation and anti-inflammatory effects. The selection of a therapeutic agent will depend on the specific patient phenotype and the desired balance between anti-inflammatory and bronchodilatory effects. Further clinical development of this compound will be crucial to fully understand its therapeutic potential in comparison to existing and emerging treatments for obstructive lung diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1293915-42-0 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tribioscience.com [tribioscience.com]
- 11. Duvelisib - Wikipedia [en.wikipedia.org]
- 12. tribioscience.com [tribioscience.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anti-Inflammatory Activity of Ensifentrine: A Novel, Selective Dual Inhibitor of Phosphodiesterase 3 and Phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring PI3Kδ Molecular Pathways in Stable COPD and Following an Acute Exacerbation, Two Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. respiratory-therapy.com [respiratory-therapy.com]
- 17. Ensifentrine for COPD · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. copdnewstoday.com [copdnewstoday.com]
Safety Operating Guide
Proper Disposal Procedures for RV-1729
Essential Safety and Logistical Information for Laboratory Personnel
RV-1729 is a potent and selective PI3Kδ inhibitor intended for laboratory research use.[1] Due to its classification—harmful if swallowed and very toxic to aquatic life with long-lasting effects—strict adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection.[2] This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound.
Chemical and Safety Profile
Before handling, it is crucial to be familiar with the properties and hazards associated with this compound.
Chemical Identification:
-
Synonyms: RV1729, RV 1729[2]
Hazard Classification (GHS):
-
Acute toxicity, Oral (Category 4)[2]
-
Acute aquatic toxicity (Category 1)[2]
-
Chronic aquatic toxicity (Category 1)[2]
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is mandatory when handling this compound to prevent exposure.
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. Ensure an accessible safety shower and eye wash station are nearby.[2]
-
Eye Protection: Wear safety goggles with side-shields.[2]
-
Hand Protection: Use protective gloves.[2]
-
Skin and Body Protection: Wear impervious clothing to protect the skin.[2]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[2]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe disposal of this compound waste.
| Parameter | Guideline | Notes |
| Waste Classification | Hazardous Chemical Waste | Due to acute and chronic aquatic toxicity.[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] | Avoid mixing this compound waste with these materials to prevent hazardous reactions. |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[2] | Proper storage is crucial to maintain stability and prevent degradation into unknown hazardous byproducts. |
| Spill Response | Collect spillage. Avoid release to the environment.[2] | Follow specific spill cleanup protocols. Do not allow the product to enter drains, water courses, or the soil.[2] |
Experimental Protocol: Decontamination of Small Spills
This protocol details the methodology for cleaning and decontaminating a small spill of this compound powder (less than 100 mg) on a laboratory surface.
Materials:
-
Personal Protective Equipment (as specified in Section 2)
-
Adsorbent material (e.g., vermiculite, sand)
-
Two sealable, labeled hazardous waste bags
-
Decontaminating solution: 1 M Sodium Hydroxide (NaOH)
-
pH indicator strips
-
70% Ethanol solution
-
Waste container for contaminated PPE
Procedure:
-
Secure the Area: Restrict access to the spill area. Ensure the chemical fume hood is operational.
-
Contain the Spill: Gently cover the spill with an adsorbent material to prevent the powder from becoming airborne.
-
Collect the Waste: Carefully scoop the mixture of adsorbent and this compound into the first hazardous waste bag. Seal the bag.
-
First Decontamination: Wet a paper towel with the 1 M NaOH solution and wipe the spill area. Place the used paper towel into the same hazardous waste bag.
-
Neutralization Check: Use a fresh paper towel wetted with deionized water to wipe the area again. Test the pH of this paper towel with an indicator strip to ensure the area is neutralized (pH ~7). If the area is still basic, repeat the water wipe.
-
Second Decontamination: Wipe the area with 70% ethanol to remove any residual organic traces. Place the used paper towel in the hazardous waste bag.
-
Final Packaging: Place the first sealed waste bag into a second hazardous waste bag and seal it.
-
Dispose of PPE: Remove and dispose of all contaminated PPE in a designated waste container.
-
Final Disposal: Dispose of the sealed hazardous waste bag according to your institution's approved waste disposal plant procedures.[2]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for RV-1729
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of RV-1729, a phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Hazard Identification and Classification
A comprehensive understanding of the hazards associated with this compound is the foundation of safe laboratory practices.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1]. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin, or eye contact[1].
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Inspect for tears or holes before and during use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation[1]. | A certified respirator (e.g., N95) may be required for operations with a potential for aerosol or dust formation. |
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Handling and Storage Protocols
Strict adherence to the following procedures will minimize the risk of exposure and maintain the integrity of the compound.
Operational Plan
-
Preparation :
-
Ensure a designated and clearly marked area for handling this compound.
-
Verify that an eye-wash station and safety shower are readily accessible[1].
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Avoid the formation of dust and aerosols[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly with soap and water after handling[1].
-
In case of accidental contact:
-
Eyes : Immediately flush with large amounts of water, holding eyelids open. Seek prompt medical attention[1].
-
Skin : Rinse the affected area thoroughly with water. Remove contaminated clothing[1].
-
Ingestion : If swallowed, call a poison control center or doctor immediately if you feel unwell. Rinse mouth[1].
-
-
Storage Plan
| Condition | Requirement |
| Container | Keep container tightly sealed[1]. |
| Temperature | Store at -20°C (as powder) or -80°C (in solvent)[1]. |
| Environment | Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1]. |
Disposal Plan
The disposal of this compound and its contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations to prevent environmental contamination[1].
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through an approved waste disposal plant[1]. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a sealed bag and dispose of as hazardous waste. |
| Spills | Collect spillage using appropriate absorbent material. Dispose of the absorbent material as hazardous waste[1]. |
Waste Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
